Adiphenine
Description
was heading 1963-94; use DIPHENYLACETIC ACIDS to search ADIPHENINE 1966-94
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOAIQNSOGZNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022561 | |
| Record name | Adiphenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64-95-9 | |
| Record name | Adiphenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adiphenine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adiphenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adiphenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adiphenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPHENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG6OR043Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADIPHENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals. MP: 113-114 °C; Readily soluble in water; very sparingly soluble in alcohol, ether /Hydrochloride/ | |
| Record name | ADIPHENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Adiphenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Adiphenine hydrochloride is a non-selective anticholinergic agent that functions as a direct antagonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). Its primary mechanism of action involves the competitive inhibition of acetylcholine (ACh), preventing the initiation of downstream signaling cascades. This antagonism leads to its principal therapeutic effect as an antispasmodic, causing smooth muscle relaxation. Additionally, this compound exhibits anticonvulsant properties, demonstrated in preclinical models.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.
Table 1: Muscarinic Receptor Antagonism
| Parameter | Value | Species | Assay |
| Ki | 0.44 µM | Guinea Pig | Radioligand Binding Assay |
Table 2: Nicotinic Receptor Antagonism
| Receptor Subtype | IC50 | Species/Cell Line | Assay |
| α1 | 1.9 µM | Human (TE671/RD cells) | Functional Assay |
| α3β4 | 1.8 µM | Human (SH-SY5Y cells) | Functional Assay |
| α4β2 | 3.7 µM | Human (SH-EP1 cells) | Functional Assay |
| α4β4 | 6.3 µM | Human (SH-EP1 cells) | Functional Assay |
Table 3: In Vivo Efficacy
| Model | Parameter | Value | Species |
| Maximal Electroshock Seizure (MES) | ED50 | 62 mg/kg | Mouse |
| Organophosphate-Induced Lethality | PD50 | 3.3 mg/kg | Mouse |
Signaling Pathways
This compound's antagonism at muscarinic receptors interrupts key G-protein coupled signaling pathways.
Inhibition of Gq/11 Signaling Pathway
By blocking M1, M3, and M5 muscarinic receptors, this compound prevents the activation of the Gq/11 signaling cascade. This pathway is crucial for smooth muscle contraction.
Adiphenine as a Non-Competitive Nicotinic Acetylcholine Receptor Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Adiphenine's role as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). The document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.
Introduction to this compound and Nicotinic Acetylcholine Receptors
This compound is a compound recognized for its anticholinergic properties and has been investigated for its effects as an antispasmodic agent.[1] A significant aspect of its pharmacological profile is its activity as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[2][3][4] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[5][6] Their activation by acetylcholine or other agonists leads to a conformational change, opening a central pore permeable to cations and resulting in membrane depolarization.[6]
The diverse family of nAChRs is composed of various subunit combinations, leading to subtypes with distinct pharmacological and physiological properties.[5] this compound exhibits a non-selective inhibitory profile across several nAChR subtypes.
Quantitative Inhibition Data
This compound's inhibitory potency against various nAChR subtypes has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| nAChR Subtype | IC50 (µM) | Cell Line | Reference |
| α1 | 1.9 | TE671/RD | [2] |
| α3β4 | 1.8 | SH-SY5Y | [2] |
| α4β2 | 3.7 | SH-EP1 | [2] |
| α4β4 | 6.3 | SH-EP1 | [2] |
| Note: The asterisk () indicates that the exact subunit composition of the native receptors in these cell lines is complex and may include other subunits.* |
Mechanism of Action: Non-Competitive Inhibition
This compound functions as a non-competitive inhibitor of nAChRs.[2][7] This mode of inhibition means that this compound does not directly compete with acetylcholine for binding at the orthosteric site. Instead, it is thought to bind to an allosteric site on the receptor, a site topographically distinct from the agonist binding pocket.[8]
Studies have indicated that this compound's inhibitory action involves the stabilization of a desensitized state of the receptor.[7] Specifically, it has been shown to accelerate desensitization from the open state of the channel.[7] This is in contrast to some other non-competitive inhibitors that may act by physically blocking the ion channel pore. The binding of this compound to its allosteric site induces a conformational change in the receptor that renders it unresponsive to agonist binding, thereby preventing ion flux.
Signaling Pathways Affected by nAChR Inhibition
Activation of nAChRs can trigger a variety of intracellular signaling cascades, often initiated by the influx of Ca2+.[5][9] Inhibition of nAChRs by agents like this compound would consequently dampen these downstream pathways. The primary signaling pathways associated with nAChR activation include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and neuroprotection.[5][9][10]
-
JAK2/STAT3 Pathway: Involved in neuroinflammation and immune responses.[11]
-
ERK/MAPK Pathway: Plays a role in neuronal plasticity and gene expression.[9]
-
Gαq/PLC/IP3 Pathway: Leads to the release of intracellular calcium stores.[11]
The diagram below illustrates the general signaling cascade initiated by nAChR activation, which is inhibited by this compound.
Experimental Protocols
The following sections detail the methodologies employed in key studies to characterize the inhibitory effects of this compound on nAChRs.
Cell Culture and Receptor Expression
-
TE671/RD cells: These cells endogenously express the muscle-type α1* nAChR. They are typically cultured in standard growth media.
-
SH-SY5Y cells: This human neuroblastoma cell line endogenously expresses the α3β4* nAChR subtype.
-
SH-EP1 cells: This human epithelial cell line is used for the stable transfection and expression of specific nAChR subtypes, such as α4β2 and α4β4, as it does not endogenously express nAChRs.[12]
Electrophysiological Recordings for IC50 Determination
The functional inhibition of nAChRs by this compound is commonly assessed using whole-cell patch-clamp electrophysiology.
Protocol:
-
Cell Preparation: Cells expressing the nAChR subtype of interest are plated onto appropriate culture dishes for electrophysiological recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The holding potential is typically set to -70 mV.[2]
-
Solutions:
-
Internal Solution (Pipette): Contains ions that mimic the intracellular environment (e.g., KCl, MgCl2, EGTA, HEPES).
-
External Solution (Bath): Contains ions that mimic the extracellular environment (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).
-
-
Agonist Application: A specific concentration of an nAChR agonist (e.g., acetylcholine or nicotine) is applied to the cell to elicit an inward current. The concentration used is often the EC90 (the concentration that produces 90% of the maximal response) to ensure a robust signal for measuring inhibition.[2]
-
Inhibitor Application: Cells are pre-incubated with varying concentrations of this compound for a set period (e.g., 5 minutes) before the co-application of the agonist and this compound.[2]
-
Data Analysis: The peak inward current in the presence of this compound is measured and compared to the control current (agonist alone). The percentage of inhibition is calculated for each this compound concentration. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
The general workflow for determining the IC50 of an nAChR inhibitor is depicted below.
Single-Channel Recording to Investigate Mechanism
To further elucidate the mechanism of inhibition, single-channel patch-clamp recordings can be employed. This technique allows for the observation of the opening and closing of individual nAChR channels.
Protocol:
-
Patch Configuration: An outside-out or cell-attached patch configuration is established on a cell expressing nAChRs.
-
Agonist Application: A low concentration of agonist is included in the pipette or bath solution to elicit infrequent channel openings.
-
Inhibitor Effect: this compound is applied to the bath.
-
Data Analysis: The frequency of channel openings, the mean open time, and the channel conductance are analyzed. A decrease in the frequency of openings without a change in the single-channel conductance is indicative of a non-competitive mechanism that favors a desensitized or closed state.[7]
Conclusion
This compound acts as a non-competitive inhibitor across multiple nAChR subtypes with IC50 values in the low micromolar range. Its mechanism involves the promotion of a desensitized receptor state, thereby preventing ion flux and subsequent downstream signaling. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other non-competitive inhibitors of nAChRs, which may hold therapeutic potential for a variety of neurological and non-neurological disorders. The provided diagrams offer a visual representation of the complex signaling and experimental processes involved in this area of research.
References
- 1. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. courses.edx.org [courses.edx.org]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | AChR | TargetMol [targetmol.com]
- 8. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticholinergic Properties of Adiphenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adiphenine is a compound recognized for its anticholinergic activity, acting as an antagonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). This technical guide provides a comprehensive overview of the core anticholinergic properties of this compound, detailing its mechanism of action, receptor binding affinities, and the downstream signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research, drug development, and scientific professionals. While quantitative data for this compound's affinity to nicotinic receptor subtypes is available, specific binding affinities for the individual M1-M5 muscarinic receptor subtypes are not extensively documented in publicly available literature.
Mechanism of Action
This compound exerts its anticholinergic effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to its receptors. This antagonism occurs at both major classes of cholinergic receptors:
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a wide range of parasympathetic and central nervous system effects. This compound's blockade of these receptors is responsible for its antispasmodic and antisecretory effects.
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels found in the central and peripheral nervous systems, including at the neuromuscular junction. This compound's interaction with these receptors contributes to its broader pharmacological profile.
Quantitative Receptor Binding Data
The following tables summarize the available quantitative data on this compound's binding affinity for nicotinic and muscarinic acetylcholine receptors.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities for this compound
| Receptor Subtype | IC₅₀ (μM) |
| α3β4 | 1.8 |
| α4β2 | 3.7 |
| α7 | 6.3 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity for this compound
| Receptor (General) | Kᵢ (μM) |
| Muscarinic Receptors | 0.44 |
Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.
Note: Specific binding affinities of this compound for the individual muscarinic receptor subtypes (M1, M2, M3, M4, M5) are not well-documented in the available scientific literature. However, studies on a closely related compound, hexahydrothis compound, have shown selectivity for the M1 receptor subtype, suggesting a potential area for further investigation for this compound.
Signaling Pathways
This compound's antagonism of muscarinic and nicotinic receptors interrupts the normal signaling cascades initiated by acetylcholine.
Muscarinic Receptor Signaling Pathway
Muscarinic receptors are coupled to various G-proteins, leading to diverse downstream effects. The M1, M3, and M5 subtypes primarily couple to Gq/11, activating the phospholipase C (PLC) pathway. The M2 and M4 subtypes couple to Gi/o, inhibiting adenylyl cyclase. This compound, by blocking these receptors, prevents the initiation of these cascades.
Caption: this compound's antagonism of muscarinic receptor subtypes.
Nicotinic Receptor Signaling Pathway
Nicotinic receptors are ion channels that, upon binding to acetylcholine, open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This compound blocks this ion channel activation.
Caption: this compound's antagonism of nicotinic acetylcholine receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticholinergic properties of compounds like this compound.
Isolated Guinea Pig Ileum Contraction Assay
This ex vivo functional assay is a classic method to assess the antimuscarinic activity of a compound by measuring its ability to inhibit acetylcholine-induced smooth muscle contraction.
Objective: To determine the antagonistic effect of this compound on acetylcholine-induced contractions of the guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Acetylcholine chloride solution
-
This compound hydrochloride solution
-
Organ bath with an isometric force transducer
-
Data acquisition system
Procedure:
-
A male guinea pig is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is excised and placed in a petri dish containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm segment of the ileum is prepared and mounted vertically in an organ bath containing Tyrode's solution at 37°C and continuously gassed.
-
The lower end of the tissue is attached to a fixed hook, and the upper end is connected to an isometric force transducer. An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with the bath solution being changed every 15 minutes.
-
A cumulative concentration-response curve to acetylcholine is established to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
The tissue is then washed and allowed to return to baseline.
-
The tissue is pre-incubated with a specific concentration of this compound for a set period (e.g., 20 minutes).
-
A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.
-
The experiment is repeated with increasing concentrations of this compound.
Data Analysis: The antagonistic potency of this compound is determined by a Schild plot analysis. The dose-ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of this compound) is calculated for each concentration of this compound. A plot of log(dose ratio - 1) versus the log concentration of this compound is constructed. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.
Caption: Experimental workflow for the isolated guinea pig ileum assay.
Radioligand Binding Assay
This in vitro assay directly measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for specific muscarinic and nicotinic receptor subtypes.
Materials:
-
Cell membranes expressing the desired receptor subtype (e.g., from transfected cell lines or specific brain regions).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine for nicotinic receptors).
-
This compound hydrochloride solution.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of the radiolabeled ligand (typically at or near its Kₔ value).
-
The membrane preparation.
-
For determination of non-specific binding, a high concentration of a known non-radiolabeled antagonist (e.g., atropine for muscarinic receptors) is used instead of this compound in a separate set of wells.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Experimental workflow for the radioligand binding assay.
Conclusion
This compound is a potent anticholinergic agent that demonstrates clear antagonism at both nicotinic and muscarinic acetylcholine receptors. Its inhibitory action on various nicotinic receptor subtypes and its overall affinity for muscarinic receptors have been quantified. The detailed experimental protocols provided herein offer a robust framework for the further characterization of this compound and other novel anticholinergic compounds. Future research should focus on elucidating the specific binding affinities of this compound for the M1-M5 muscarinic receptor subtypes to provide a more complete understanding of its pharmacological profile and to guide the development of more selective therapeutic agents.
Adiphenine's Smooth Muscle Relaxant Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the smooth muscle relaxant properties of Adiphenine. The primary mechanism of action is identified as its potent anticholinergic activity, specifically through the antagonism of muscarinic and nicotinic acetylcholine receptors. This document collates quantitative data from in-vitro studies, outlines detailed experimental protocols for assessing its activity, and presents signaling pathway and experimental workflow diagrams to visually represent its mechanism and evaluation. While its local anesthetic properties may contribute to its overall pharmacological profile, direct inhibition of voltage-gated calcium channels or phosphodiesterases does not appear to be a primary mechanism of its smooth muscle relaxant effect based on current literature.
Core Mechanism of Action: Anticholinergic and Nicotinic Receptor Antagonism
This compound's principal mechanism for inducing smooth muscle relaxation lies in its function as a competitive antagonist at both muscarinic and nicotinic acetylcholine receptors (AChRs). By blocking these receptors, this compound effectively inhibits the contractile signals mediated by the neurotransmitter acetylcholine (ACh), a key player in the parasympathetic nervous system's control of smooth muscle tone.[1][2]
Muscarinic Receptor Antagonism: In smooth muscle, particularly in the gastrointestinal tract and airways, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells.[3] This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent muscle contraction. This compound competes with acetylcholine for these M3 receptors, preventing the initiation of this contractile signal.[4]
Nicotinic Receptor Antagonism: While less prominent in direct smooth muscle contraction, nicotinic receptors are present in autonomic ganglia. By acting as an antagonist at these nicotinic receptors, this compound can modulate neurotransmission in the autonomic nervous system, further contributing to a reduction in smooth muscle tone.[5][6]
Quantitative Data Presentation
The following tables summarize the available quantitative data on this compound's interaction with its primary targets.
Table 1: this compound Affinity for Acetylcholine Receptors
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Nicotinic AChR (muscle type) | IC50 (macroscopic current decay) | 15 µM | Mouse | [5] |
| Muscarinic AChR (general) | Antagonist | - | - | [4] |
Signaling Pathways
The following diagram illustrates the primary signaling pathway of acetylcholine-induced smooth muscle contraction and the inhibitory action of this compound.
Caption: Acetylcholine-induced smooth muscle contraction pathway and its antagonism by this compound.
Experimental Protocols
Isolated Organ Bath Assay for Functional Antagonism
This protocol describes the methodology to determine the functional antagonist activity of this compound on acetylcholine-induced contractions in an isolated smooth muscle preparation, such as the guinea pig ileum.[7][8]
Objective: To determine the potency of this compound as a competitive antagonist of muscarinic receptors in smooth muscle.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution (or Tyrode's solution)
-
Acetylcholine (ACh) chloride
-
This compound hydrochloride
-
Isolated organ bath system with transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: A segment of guinea pig ileum is isolated and cleaned of mesenteric attachments. A 2-3 cm piece is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram, with the bath solution being replaced every 15-20 minutes.
-
Concentration-Response Curve for Acetylcholine: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of ACh to the bath and recording the contractile response until a maximal contraction is achieved.
-
Incubation with this compound: The tissue is washed, and after it returns to baseline, a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).
-
Second Concentration-Response Curve: In the continued presence of this compound, a second cumulative concentration-response curve for acetylcholine is generated.
-
Schild Analysis: Steps 4 and 5 are repeated with increasing concentrations of this compound. The data is then used to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[9]
Workflow Diagram:
Caption: Workflow for determining this compound's functional antagonism using an isolated organ bath.
Measurement of Intracellular Calcium ([Ca2+]i)
While direct modulation of calcium channels by this compound is not strongly supported, this protocol outlines the general methodology to assess its effects on intracellular calcium mobilization in cultured smooth muscle cells.
Objective: To determine if this compound alters baseline intracellular calcium levels or inhibits agonist-induced calcium release.
Materials:
-
Cultured smooth muscle cells (e.g., from aorta or trachea)
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM)
-
Physiological salt solution (PSS)
-
Agonist (e.g., Acetylcholine or Carbachol)
-
This compound hydrochloride
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Cell Culture: Smooth muscle cells are cultured on glass coverslips to an appropriate confluency.
-
Dye Loading: Cells are incubated with a membrane-permeant form of a fluorescent calcium indicator, such as Fura-2 AM, in PSS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
De-esterification: The cells are then washed and incubated in fresh PSS to allow for the de-esterification of the dye, trapping it inside the cells.
-
Baseline Measurement: The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence is recorded to establish a baseline [Ca2+]i.
-
This compound Application: this compound is added to the perfusion solution to determine its effect on the baseline [Ca2+]i.
-
Agonist Stimulation: In the continued presence of this compound, a contractile agonist (e.g., acetylcholine) is added to the perfusion solution, and the change in the fluorescence ratio is recorded to measure the intracellular calcium response.
-
Data Analysis: The ratio of the fluorescence intensities is converted to intracellular calcium concentrations using a calibration curve. The effect of this compound on both baseline calcium and the agonist-induced calcium transient is then quantified.
Potential Secondary Mechanisms
Local Anesthetic Activity: this compound is known to possess local anesthetic properties.[10][11] This activity is typically associated with the blockade of voltage-gated sodium channels in nerve fibers. While not its primary mode of smooth muscle relaxation, this effect could contribute to its overall antispasmodic action by reducing nerve-mediated contractile signals. However, direct evidence for a significant local anesthetic effect on smooth muscle cells themselves, such as blockade of L-type calcium channels, is lacking.
Phosphodiesterase (PDE) Inhibition: Some smooth muscle relaxants act by inhibiting phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which in turn promotes relaxation.[12][13] There is currently no direct evidence to suggest that this compound is a significant inhibitor of phosphodiesterases.
Conclusion
The smooth muscle relaxant activity of this compound is primarily attributable to its well-documented role as a competitive antagonist of muscarinic and nicotinic acetylcholine receptors. This antagonism effectively blocks the primary pathway for parasympathetic-mediated smooth muscle contraction. While it also exhibits local anesthetic properties, its direct impact on other key relaxation pathways, such as voltage-gated calcium channel blockade or phosphodiesterase inhibition, is not well-supported by the current scientific literature. For drug development professionals, focusing on its anticholinergic properties is key to understanding its therapeutic applications and potential side-effect profile. Further research could explore the nuances of its interaction with different muscarinic receptor subtypes in various smooth muscle tissues to refine its therapeutic targeting.
References
- 1. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal and molecular structure of this compound hydrochloride, a muscarinic antagonist of acetylcholine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The local anaesthetics proadifen and this compound inhibit nicotinic receptors by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The local anaesthetics proadifen and this compound inhibit nicotinic receptors by different molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 8. Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the muscarinic receptor subtype involved in phosphoinositide metabolism in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. -Effects of Local Anesthetics on Smooth Muscle Tissue in Rat Trachea: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of bupivacaine and lidocaine on adrenergic neuroeffector junctions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 13. Distinct role of cAMP and cGMP in the cell cycle control of vascular smooth muscle cells: cGMP delays cell cycle transition through suppression of cyclin D1 and cyclin-dependent kinase 4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Adiphenine as an Antispasmodic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research and development of Adiphenine as an antispasmodic agent. It consolidates data from foundational pharmacological studies, focusing on its mechanism of action, experimental validation, and quantitative efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Core Concepts and Mechanism of Action
This compound, also known under the trade name Trasentine, is an antispasmodic compound that exerts its effects through the modulation of cholinergic signaling. Early and subsequent research has established this compound as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs) and an antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its dual action on both major types of acetylcholine receptors contributes to its efficacy in reducing smooth muscle spasms.
The primary mechanism of action involves the blockade of acetylcholine-induced contractions in smooth muscle.[2] By inhibiting the action of acetylcholine, the primary neurotransmitter responsible for parasympathetic stimulation of muscle contraction, this compound effectively reduces the tone and motility of smooth muscles found in the gastrointestinal and genitourinary tracts.
Signaling Pathway of this compound's Antispasmodic Action
The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effect on smooth muscle contraction.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various studies that characterize the inhibitory potency of this compound.
Table 1: Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | IC₅₀ (µM) | Cell Line | Reference |
| α1 | 1.9 | TE671/RD | Gentry & Lukas, 2001 |
| α3β4 | 1.8 | SH-SY5Y | Gentry & Lukas, 2001 |
| α4β2 | 3.7 | SH-EP1 | Gentry & Lukas, 2001 |
| α4β4 | 6.3 | SH-EP1 | Gentry & Lukas, 2001 |
| Note: The α1 nAChR in TE671/RD cells is a muscle-type receptor. |
Table 2: Antagonism of Muscarinic Acetylcholine Receptors (mAChRs)
| Parameter | Value (µM) | Preparation | Reference |
| Kᵢ | 0.44 | Not Specified | Cayman Chemical |
Table 3: In Vivo Efficacy
| Model | Endpoint | ED₅₀ (mg/kg) | Species | Reference |
| Maximal Electroshock Seizure (MES) | Prevention of tonic hindlimb extension | 62 | Mouse | Tanaka, 1955 |
Experimental Protocols
Isolated Guinea Pig Ileum Contraction Assay
This ex vivo model is a classical method for studying the effects of antispasmodic agents on smooth muscle contraction.
Objective: To determine the inhibitory effect of this compound on acetylcholine-induced contractions of the guinea pig ileum.
Methodology:
-
Tissue Preparation:
-
A male guinea pig is euthanized by cervical dislocation.
-
A segment of the terminal ileum (approximately 2-3 cm) is dissected and placed in a petri dish containing Tyrode's solution at 37°C.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove any contents.
-
The segment is then mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
-
Contraction Measurement:
-
One end of the ileum segment is attached to a fixed point in the organ bath, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with the Tyrode's solution being changed every 15 minutes.
-
Spontaneous contractions are recorded.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve for acetylcholine is established by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.
-
The tissue is then washed with fresh Tyrode's solution and allowed to return to its baseline resting state.
-
A specific concentration of this compound is added to the organ bath and allowed to incubate with the tissue for a predetermined period (e.g., 15-20 minutes).
-
A second cumulative concentration-response curve for acetylcholine is then generated in the presence of this compound.
-
The inhibitory effect of this compound is quantified by the rightward shift of the acetylcholine concentration-response curve.
-
Diagram of Experimental Workflow:
Nicotinic Acetylcholine Receptor Functional Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique, detailed in more recent studies, allows for the precise measurement of ion channel inhibition.
Objective: To quantify the inhibitory effect of this compound on specific nAChR subtypes expressed in a cellular model.
Methodology:
-
Cell Culture:
-
A cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for α3β4) is cultured under standard conditions.
-
-
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Whole-cell patch-clamp recordings are established using a glass micropipette filled with an internal solution. The membrane potential is held at a specific voltage (e.g., -60 mV).
-
-
Drug Application:
-
Acetylcholine is applied to the cell to elicit an inward current mediated by the activation of nAChRs.
-
After a stable baseline response to acetylcholine is established, the cells are pre-incubated with this compound for a short period.
-
Acetylcholine is then co-applied with this compound, and the resulting current is recorded.
-
The degree of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound.
-
A concentration-response curve for this compound is generated to determine the IC₅₀ value.
-
Logical Relationship Diagram:
Conclusion
Early research on this compound laid the groundwork for its clinical use as an antispasmodic. Foundational studies, though not always readily available in their entirety today, established its efficacy in relaxing smooth muscle. Modern pharmacological techniques have further elucidated its mechanism of action, confirming its role as a potent inhibitor of both nicotinic and muscarinic acetylcholine receptors. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for scientists and researchers interested in the pharmacology of antispasmodic agents and the historical development of cholinergic modulators.
References
In Vitro Studies of Adiphenine on Thyrotropin-Releasing Hormone (TSH) Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro effects of Adiphenine on the release of Thyroid-Stimulating Hormone (TSH). This compound, a compound with anticholinergic properties, has been observed to influence the hypothalamic-pituitary-thyroid (HPT) axis. While in vivo studies in rats have demonstrated that this compound administration leads to increased TSH secretion, direct and detailed in vitro studies are limited. This document consolidates the available information, presents a representative experimental protocol for assessing this compound's effect on TSH release from anterior pituitary cells, and visualizes the key signaling pathways involved in TSH regulation. The aim is to provide a foundational resource for researchers investigating the endocrine effects of this compound and similar compounds.
Introduction
This compound is a diphenylacetic acid derivative known for its antispasmodic and anticholinergic activities. Its influence extends beyond the gastrointestinal tract, with evidence suggesting an impact on the endocrine system. Notably, a 1973 study by Mornex et al. reported increased TSH secretion in rats following this compound administration, pointing towards a potential interaction with the pituitary gland's function[1]. Understanding the direct effects of this compound on pituitary thyrotrophs is crucial for elucidating its mechanism of action and potential therapeutic or off-target effects. This guide focuses on the in vitro aspects of this interaction.
In Vitro Effects of this compound on TSH Release: Summary of Findings
Direct, peer-reviewed in vitro studies detailing the effects of this compound on TSH release are not extensively available in the public domain. However, secondary sources and summaries of older studies provide some key insights.
A significant finding, documented in the Hazardous Substances Data Bank (HSDB), indicates that the mechanism of action of this compound on in vitro rat anterior pituitary TSH release was compared to that of Thyrotropin-Releasing Hormone (TRH). This comparative study revealed that this compound, similar to TRH, was capable of increasing TSH release in a dose-dependent manner and exhibited a similar time course of action for equipotent stimulating concentrations. However, several key differences in their mechanisms were noted:
-
This compound's action was inhibited by 20 mM K+.
-
The effect of this compound was not dependent on calcium.
-
The stimulatory effect of this compound was not inhibited by thyroid hormones or somatostatin.
-
The action of this compound was minimally affected by energy depression.
These points suggest that this compound likely acts on the ultimate steps of the TSH release pathway, downstream of the initial TRH receptor signaling cascade.
Quantitative Data
Due to the limited availability of the primary research articles, a detailed quantitative data table from direct in vitro experiments with this compound cannot be provided. The available information confirms a dose-dependent increase in TSH release, but specific concentrations, fold-changes, and statistical analyses are not detailed in the accessible summaries.
For illustrative purposes, a template for presenting such data is provided below.
| This compound Concentration | TSH Release (ng/mL) | Fold Change vs. Control | p-value |
| Control (Vehicle) | 1.0 | - | |
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| TRH (Positive Control) |
Experimental Protocols
The following is a representative, detailed protocol for an in vitro TSH release assay using primary rat anterior pituitary cells. This protocol is based on standard methodologies and can be adapted for studying the effects of this compound.
4.1. Preparation of Primary Rat Anterior Pituitary Cells
-
Animal Euthanasia and Tissue Collection: Euthanize adult male Wistar rats (200-250g) in accordance with institutional guidelines. Dissect the anterior pituitary glands under sterile conditions.
-
Enzymatic Digestion:
-
Wash the collected pituitaries in a dissociation buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Mince the tissue into small fragments.
-
Incubate the fragments in a dissociation buffer containing collagenase (e.g., 0.25%) and DNase I (e.g., 15 µg/mL) for a specified time (e.g., 60-90 minutes) at 37°C with gentle agitation.
-
-
Cell Dispersion and Plating:
-
Mechanically disperse the digested tissue by gentle trituration using a Pasteur pipette.
-
Filter the cell suspension through a nylon mesh (e.g., 70 µm) to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the cell pellet in a culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics).
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Plate the cells in multi-well plates at a desired density (e.g., 2-5 x 10^5 cells/well) and culture for 48-72 hours to allow for attachment and recovery.
-
4.2. In Vitro TSH Release Assay
-
Cell Culture and Treatment:
-
After the initial culture period, wash the cells with a serum-free medium.
-
Pre-incubate the cells in a fresh serum-free medium for 1-2 hours.
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).
-
Prepare treatment media containing various concentrations of this compound and a positive control (e.g., TRH). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Remove the pre-incubation medium and add the treatment media to the respective wells.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a defined period (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, collect the supernatant (culture medium) from each well.
-
Centrifuge the collected supernatant to remove any cellular debris and store at -20°C or below until analysis.
-
-
TSH Measurement:
-
Quantify the concentration of TSH in the collected supernatants using a commercially available Rat TSH ELISA kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the TSH concentrations to the total protein content or cell number in each well.
-
Express the results as a percentage or fold change relative to the vehicle-treated control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Signaling Pathways and Visualizations
5.1. Thyrotropin-Releasing Hormone (TRH) Signaling Pathway
The release of TSH from the anterior pituitary is primarily stimulated by TRH from the hypothalamus. The canonical TRH signaling pathway involves the Gq/11 G-protein coupled receptor.
Caption: Canonical TRH signaling pathway leading to TSH release.
5.2. Experimental Workflow for In Vitro TSH Release Assay
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of a test compound like this compound on TSH release.
Caption: Experimental workflow for an in vitro TSH release assay.
5.3. Hypothesized Mechanism of this compound Action
Based on the available information, this compound appears to bypass the initial steps of the TRH signaling pathway. The diagram below illustrates a hypothetical model of its action.
References
Methodological & Application
Application Notes and Protocols for Adiphenine Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adiphenine hydrochloride is a synthetic compound recognized for its anticholinergic and antispasmodic properties. In the realm of in vitro research, it is primarily utilized as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and an antagonist of muscarinic acetylcholine receptors (mAChRs)[1]. Its ability to modulate cholinergic signaling makes it a valuable tool for studying a variety of physiological and pathological processes, including neurotransmission, smooth muscle contraction, and seizure activity[1][2]. These application notes provide detailed protocols for the preparation of this compound hydrochloride solutions for use in various in vitro assays, ensuring accurate and reproducible experimental outcomes.
Chemical Properties and Storage
This compound hydrochloride (CAS: 50-42-0) is a crystalline solid with a molecular weight of 347.88 g/mol and a molecular formula of C₂₀H₂₅NO₂·HCl[3][4]. Proper storage is crucial to maintain its stability and activity.
-
Storage of Powder: The solid form should be stored at -20°C for long-term use (stable for ≥ 4 years)[1]. Short-term storage at 0-4°C for days to weeks is also acceptable[4][5].
-
Storage of Stock Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month[2].
Data Presentation: Solubility and Working Concentrations
The solubility of this compound hydrochloride can vary depending on the solvent and the specific batch of the compound. The following table summarizes key quantitative data for the preparation of solutions.
| Parameter | Value | Solvent | Source(s) |
| Molecular Weight | 347.88 g/mol | N/A | [3][4] |
| Solubility | ≥ 100 mg/mL (287.46 mM) | DMSO | [6] |
| 70 mg/mL (201.21 mM) | Water | [7][8] | |
| 30 mg/mL (86.23 mM) | DMSO | [1][7] | |
| 30 mg/mL | DMF | [1] | |
| 18 mg/mL (51.74 mM) | Ethanol | [7][8] | |
| 1 mg/mL | PBS (pH 7.2) | [1] | |
| IC₅₀ (nAChR) | 1.9 µM (α1) | N/A | [2][9] |
| 1.8 µM (α3β4) | N/A | [2][9] | |
| 3.7 µM (α4β2) | N/A | [2][9] | |
| 6.3 µM (α4β4) | N/A | [2][9] | |
| Kᵢ (mAChR) | 0.44 µM | N/A | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh out 3.48 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary[10].
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C as recommended above.
Preparation of Working Solutions in Cell Culture Medium
Working solutions are typically prepared by diluting the stock solution into the appropriate cell culture medium or buffer.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed sterile cell culture medium or physiological buffer (e.g., PBS)
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thawing: Thaw the 10 mM stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of stock solution required to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
C1V1 = C2V2
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL
-
-
Serial Dilution (Recommended): To ensure accuracy, especially for lower final concentrations, it is recommended to perform serial dilutions. For instance, first dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration.
-
Mixing: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity[10].
-
pH Check (Optional but Recommended): For aqueous-based working solutions, verify that the pH of the final solution is within the physiological range required for your specific assay.
-
Sterile Filtration (for aqueous solutions): If preparing a working solution in a buffer that does not contain serum or other proteins that could be removed by filtration, it is good practice to sterile filter the final solution using a 0.22 µm filter before adding it to your cells[2].
Mandatory Visualizations
Caption: this compound hydrochloride signaling pathway.
Caption: Experimental workflow for solution preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. raybiotech.com [raybiotech.com]
- 4. medkoo.com [medkoo.com]
- 5. Buy this compound hydrochloride | 50-42-0 | >98% [smolecule.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. chembk.com [chembk.com]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Adiphenine in Human Plasma
Abstract
This application note details a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Adiphenine in human plasma. The methodology utilizes a protein precipitation technique for sample preparation, ensuring efficient removal of endogenous interferences. Chromatographic separation is achieved on a C18 column with a UV detector. The method is validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and recovery. This protocol is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or toxicokinetic studies of this compound.
Introduction
This compound is an anticholinergic agent that has been investigated for its spasmolytic and local anesthetic properties. Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-performance liquid chromatography (HPLC) is a powerful and widely used technique for bioanalysis due to its precision and robustness.[1] This note describes a complete protocol for this compound quantification in plasma, from sample preparation to HPLC analysis and method validation, designed for high-throughput applications.
Materials and Reagents
-
This compound Hydrochloride Reference Standard: Purity ≥98%
-
Diazepam (Internal Standard, IS): Purity ≥98%
-
Acetonitrile (ACN): HPLC Grade
-
Methanol (MeOH): HPLC Grade
-
Formic Acid: Analytical Grade
-
Water: HPLC Grade or ultrapure
-
Human Plasma: Drug-free, sourced from a certified blood bank, stored at -20°C or lower.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required. The chromatographic conditions are summarized in Table 1.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 220 nm |
| Internal Standard | Diazepam |
| Run Time | Approximately 10 minutes |
| Table 1: HPLC Instrumentation and Chromatographic Conditions |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diazepam (IS) and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (5 µg/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 5 µg/mL. This solution will also serve as the protein precipitating agent.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Prepare QC samples in the same manner at three concentration levels: Low (LQC, 30 ng/mL), Medium (MQC, 300 ng/mL), and High (HQC, 800 ng/mL).
Plasma Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to HPLC analysis.[2][3]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (5 µg/mL Diazepam in acetonitrile). The 2:1 ratio of acetonitrile to plasma is effective for protein removal.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant (approximately 250 µL) into an HPLC autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Protocol
The developed method should be validated according to regulatory guidelines such as those from the FDA and ICH.[4][5] The validation should assess the following parameters:
-
Selectivity: Analyze six different lots of blank plasma to ensure no endogenous components interfere with the peaks of this compound or the IS.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration. Perform a linear regression analysis. The range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze replicate (n=6) QC samples (LQC, MQC, HQC) on three separate days. Accuracy should be within ±15% of the nominal value (±20% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ).
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20%) and precision (≤20% CV).
-
Recovery: Compare the peak area of this compound from extracted plasma samples to the peak area of unextracted standards at the same concentration to determine the efficiency of the protein precipitation method.
-
Stability: Evaluate the stability of this compound in plasma under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles.
Results and Data Presentation
The following tables summarize the expected performance characteristics of this method based on typical results for similar bioanalytical assays.
| Parameter | This compound | Diazepam (IS) |
| Retention Time (min) | ~ 4.8 | ~ 6.2 |
| Tailing Factor | < 1.5 | < 1.5 |
| Theoretical Plates | > 3000 | > 4000 |
| Table 2: Representative Chromatographic Performance Data |
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Intra-day Accuracy (% Bias) | -6.7% to 5.4% |
| Inter-day Accuracy (% Bias) | -9.1% to 7.8% |
| Mean Extraction Recovery | 91.5% |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |
| Table 3: Summary of Method Validation Quantitative Data |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from plasma sample collection to data analysis.
Caption: Workflow for this compound quantification in plasma.
Method Development Logic Diagram
This diagram outlines the logical decision-making process during the development of the bioanalytical method.
Caption: Decision tree for bioanalytical method development.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for quantifying this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method meets the validation criteria for accuracy, precision, and linearity, ensuring the generation of high-quality data for pharmacokinetic and other clinical or non-clinical studies.
References
- 1. wjpmr.com [wjpmr.com]
- 2. nacalai.com [nacalai.com]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Application Notes and Protocols for Studying Nicotinic Receptor Subtypes Using Adiphenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Adiphenine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), to investigate the function and pharmacology of various nAChR subtypes. This document includes detailed experimental protocols, data presentation tables, and signaling pathway diagrams to facilitate the design and execution of robust scientific studies.
Introduction to this compound
This compound is an anticholinergic agent that acts as a non-competitive inhibitor of nicotinic acetylcholine receptors.[1] Its mechanism of action involves blocking the ion channel of the nAChR rather than competing with acetylcholine (ACh) at the agonist binding site. This property makes this compound a valuable tool for studying the allosteric modulation of nAChRs and for differentiating the roles of various subtypes in physiological and pathological processes. This compound has been shown to inhibit several nAChR subtypes with varying potencies.[1][2][3]
Data Presentation: this compound Inhibition of nAChR Subtypes
The following table summarizes the reported inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) of this compound for various nAChR subtypes and other relevant receptors. This data is crucial for designing experiments with appropriate concentrations of this compound to achieve selective inhibition.
| Receptor Subtype | Test System | Parameter | Value (µM) | Reference |
| Neuronal nAChRs | ||||
| α3β4 | SH-SY5Y cells | IC₅₀ | 1.8 | [1][2][3] |
| α4β2 | SH-EP1 cells | IC₅₀ | 3.7 | [1][2][3] |
| α4β4 | SH-EP1 cells | IC₅₀ | 6.3 | [1][2][3] |
| Muscle nAChR | ||||
| α1-containing (adult mouse) | HEK 293 cells | IC₅₀ | 15 | [4] |
| α1*-nAChR | TE671/RD cells | IC₅₀ | 1.9 | [2][3] |
| Muscarinic Acetylcholine Receptor | ||||
| - | - | Kᵢ | 0.44 | [1] |
Experimental Protocols
Radioligand Binding Assay for Non-Competitive Antagonism
This protocol is designed to determine the binding affinity of this compound for a specific nAChR subtype using a competitive binding assay with a radiolabeled agonist, such as [³H]-epibatidine.
Objective: To determine the Kᵢ of this compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines like HEK293 or SH-EP1).
-
[³H]-epibatidine (radioligand).
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled nicotine (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the nAChR subtype of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reaction tubes in triplicate:
-
Total Binding: Cell membranes, [³H]-epibatidine at a concentration near its Kd, and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-epibatidine, and a high concentration of unlabeled nicotine (e.g., 100 µM).
-
Competition Binding: Cell membranes, [³H]-epibatidine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration manifold. Wash the filters several times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]-epibatidine as a function of the log concentration of this compound.
-
Determine the IC₅₀ value of this compound from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. An increase in Kd and a decrease in Bmax with increasing concentrations of the inhibitor suggest non-competitive or mixed inhibition.[6]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of this compound's effect on nAChR-mediated currents in real-time.
Objective: To measure the inhibitory effect of this compound on agonist-induced nAChR currents.
Materials:
-
Cells expressing the nAChR subtype of interest cultured on coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2.
-
Agonist solution (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC₅₀).
-
This compound solutions at various concentrations.
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Seal Formation: Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist solution for a short duration (e.g., 1-2 seconds) to evoke an inward current.
-
Wash the cell with the external solution until the current returns to baseline.
-
Perfuse the cell with a solution containing this compound for a few minutes.
-
Co-apply the agonist and this compound and record the resulting current.
-
Repeat the process with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the log concentration of this compound to determine the IC₅₀ value. This compound has been shown to decrease the current decay time constant in a concentration-dependent manner.[4]
-
Calcium Imaging Assay
This protocol measures the effect of this compound on nAChR-mediated intracellular calcium influx, a key downstream signaling event.
Objective: To quantify the inhibition of agonist-induced calcium influx by this compound.
Materials:
-
Cells expressing the nAChR subtype of interest cultured on glass-bottom dishes.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist solution (e.g., acetylcholine or nicotine).
-
This compound solutions at various concentrations.
-
Fluorescence microscope or plate reader equipped for live-cell imaging.
Procedure:
-
Cell Loading:
-
Imaging:
-
Place the dish on the microscope stage and acquire a baseline fluorescence reading.
-
Perfuse the cells with a solution containing a specific concentration of this compound.
-
Stimulate the cells with the agonist solution in the continued presence of this compound.
-
Record the change in fluorescence intensity over time.
-
Repeat the process for different concentrations of this compound.
-
-
Data Analysis:
-
Quantify the peak fluorescence change (ΔF/F₀) in response to the agonist in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the calcium response for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the log concentration of this compound to determine the IC₅₀ value.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization.[9] The subsequent increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events. This compound, by blocking the nAChR channel, inhibits these signaling pathways.
Caption: nAChR signaling pathways inhibited by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in performing a radioligand binding assay to determine the inhibitory constant of this compound.
Caption: Workflow for radioligand binding assay.
Experimental Workflow: Whole-Cell Patch-Clamp
This diagram outlines the procedure for assessing the functional inhibition of nAChRs by this compound using electrophysiology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The local anaesthetics proadifen and this compound inhibit nicotinic receptors by different molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adiphenine in Isolated Smooth Muscle Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adiphenine is an anticholinergic agent that acts as an antagonist at both nicotinic and muscarinic acetylcholine receptors.[1] It has been utilized as an antispasmodic agent to relieve muscle spasms, particularly in the gastrointestinal tract.[2] Isolated smooth muscle preparations, such as the guinea pig ileum, are classical and valuable in vitro models for characterizing the pharmacological effects of antispasmodic drugs like this compound.[3][4] These experiments allow for the determination of a drug's potency and mechanism of action on smooth muscle contraction.
This document provides detailed application notes and protocols for studying the effects of this compound on isolated smooth muscle, with a focus on the guinea pig ileum preparation.
Mechanism of Action
This compound exerts its smooth muscle relaxant effects primarily by competitively blocking the action of acetylcholine (ACh), a key neurotransmitter that induces smooth muscle contraction.[5][6] Acetylcholine released from nerve endings binds to muscarinic receptors (predominantly M2 and M3 subtypes in the gut) on smooth muscle cells.[7][8]
The binding of ACh to M3 receptors initiates a signaling cascade involving Gq/11 proteins, which activates phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][11] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8][11] The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK).[12] MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[11][12]
This compound, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to these receptors, thereby preventing this signaling cascade and subsequent smooth muscle contraction.[6] this compound is also a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[13]
Data Presentation
The following table summarizes the available quantitative data for this compound's interaction with acetylcholine receptors.
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Muscarinic Acetylcholine Receptors | Ki | 0.44 µM | - | [1] |
| Nicotinic Acetylcholine Receptor (α1) | IC50 | 1.9 µM | TE671/RD cells | [13] |
| Nicotinic Acetylcholine Receptor (α3β4) | IC50 | 1.8 µM | SH-SY5Y cells | [13] |
| Nicotinic Acetylcholine Receptor (α4β2) | IC50 | 3.7 µM | SH-EP1 cells | [13] |
| Nicotinic Acetylcholine Receptor (α4β4) | IC50 | 6.3 µM | SH-EP1 cells | [13] |
Experimental Protocols
This section provides a detailed protocol for investigating the inhibitory effects of this compound on acetylcholine-induced contractions in an isolated guinea pig ileum preparation.
Materials and Reagents
-
Guinea pig
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaHCO3 1.0, NaH2PO4 0.05, Glucose 1.0)
-
Acetylcholine chloride (ACh) stock solution (e.g., 1 mg/mL in distilled water)
-
This compound hydrochloride stock solution (e.g., 1 mg/mL in distilled water or appropriate solvent)
-
Distilled water
-
95% O2 / 5% CO2 gas mixture
Equipment
-
Organ bath system with a thermoregulated (37°C) chamber (10-30 mL volume)[3]
-
Isotonic force transducer
-
Data acquisition system (e.g., kymograph or digital data recorder)
-
Dissection instruments (scissors, forceps)
-
Surgical thread
-
Pipettes
Protocol
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Open the abdominal cavity and locate the ileum.
-
Carefully excise a segment of the ileum (approximately 10-15 cm from the ileocecal junction).
-
Place the excised tissue in a petri dish containing fresh, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into smaller segments of 2-3 cm in length.[14]
-
Tie a surgical thread to each end of the ileum segment.
-
-
Tissue Mounting:
-
Fill the organ bath with Tyrode's solution and maintain the temperature at 37°C.[4]
-
Continuously bubble the solution with a 95% O2 / 5% CO2 gas mixture.[4]
-
Attach one end of the ileum segment to a fixed hook at the bottom of the organ bath.
-
Connect the other end to an isotonic force transducer.
-
Apply a resting tension of approximately 0.5-1.0 g to the tissue.[14]
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing with fresh Tyrode's solution every 15 minutes.[3][14]
-
-
Determining the Submaximal Concentration of Acetylcholine:
-
Record a stable baseline.
-
Add increasing concentrations of acetylcholine to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve.
-
After each addition of acetylcholine, wait for the contraction to reach a plateau before adding the next concentration or washing the tissue.
-
From the dose-response curve, determine the concentration of acetylcholine that produces approximately 75-80% of the maximal contraction (the submaximal concentration).
-
-
Investigating the Inhibitory Effect of this compound:
-
Wash the tissue thoroughly with Tyrode's solution until the baseline is re-established.
-
Add a specific concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 5-10 minutes).
-
After the incubation period, add the predetermined submaximal concentration of acetylcholine and record the contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Repeat steps 4.2-4.4 with increasing concentrations of this compound to observe a dose-dependent inhibition.
-
-
Data Analysis:
-
Measure the amplitude of the contractions in response to acetylcholine in the absence and presence of different concentrations of this compound.
-
Express the contractile response in the presence of this compound as a percentage of the control response (acetylcholine alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve for the inhibitory effect.
-
From this curve, the IC50 value (the concentration of this compound that causes 50% inhibition of the acetylcholine-induced contraction) can be calculated.
-
Mandatory Visualizations
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and inhibition by this compound.
Caption: Experimental workflow for assessing this compound's inhibitory effect on smooth muscle.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Crystal and molecular structure of this compound hydrochloride, a muscarinic antagonist of acetylcholine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of acetylcholine on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Physiology, Muscle Contraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rjptsimlab.com [rjptsimlab.com]
Analytical Standards for Adiphenine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical standards for Adiphenine hydrochloride. It includes detailed information on its physical and chemical properties, alongside established analytical methodologies for its identification and quantification. The protocols provided herein are intended to serve as a foundational resource for researchers and professionals engaged in the analysis of this compound hydrochloride in various matrices.
Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound, an antispasmodic agent.[1] A thorough understanding of its physicochemical properties is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Name | 2-(diethylamino)ethyl 2,2-diphenylacetate;hydrochloride | [2] |
| CAS Number | 50-42-0 | [2][3] |
| Molecular Formula | C₂₀H₂₆ClNO₂ | [2][4] |
| Molecular Weight | 347.88 g/mol | [4][5] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 115 - 119 °C | [1] |
| Solubility | Soluble in DMSO (≥17.39 mg/mL) and water (≥57.1 mg/mL). Insoluble in ethanol. | [5] |
| Purity | ≥98% (by HPLC and titration) | [1] |
Analytical Methodologies
The primary analytical techniques for the characterization and quantification of this compound hydrochloride include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound hydrochloride. A reverse-phase method is commonly employed.[3]
Table 2.1: Example HPLC Parameters
| Parameter | Specification |
| Column | Newcrom R1 or equivalent C18 column |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV at a specified wavelength (typically determined by UV-Vis spectrum) |
| Flow Rate | 1.0 mL/min (typical) |
| Injection Volume | 10 µL (typical) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Experimental Protocol: HPLC Analysis of this compound Hydrochloride
-
Standard Preparation: Accurately weigh and dissolve this compound hydrochloride analytical standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound hydrochloride in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 2.1.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Identify the this compound hydrochloride peak in the chromatogram based on the retention time of the standard. Quantify the amount of this compound hydrochloride in the sample by constructing a calibration curve from the peak areas of the standards.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the identification and quantification of this compound hydrochloride.
Table 2.2: Example GC-MS Parameters
| Parameter | Specification |
| GC Column | Standard non-polar or medium-polarity column (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C (typical) |
| Oven Program | Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Experimental Protocol: GC-MS Analysis of this compound Hydrochloride
-
Standard and Sample Preparation: Prepare standards and samples in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization may be necessary for improved volatility and chromatographic performance, though this compound hydrochloride can often be analyzed directly.
-
GC-MS Conditions: Set up the GC-MS system with the parameters specified in Table 2.2.
-
Analysis: Inject the prepared standards and samples.
-
Data Analysis: Identify this compound hydrochloride by its retention time and the fragmentation pattern in the mass spectrum. The PubChem database indicates a GC-MS spectrum is available for reference.[2]
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound hydrochloride. Both ¹H and ¹³C NMR are typically employed.
Table 2.3: Example NMR Parameters
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Temperature | 25 °C |
Experimental Protocol: NMR Analysis of this compound Hydrochloride
-
Sample Preparation: Dissolve an accurately weighed amount of this compound hydrochloride analytical standard in the appropriate deuterated solvent.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra according to the parameters in Table 2.3. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for full structural assignment.
-
Data Processing: Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Spectral Interpretation: Assign the chemical shifts of the signals to the corresponding protons and carbons in the this compound hydrochloride molecule. The PubChem database contains reference ¹H NMR spectra.[2]
NMR Analysis Workflow
Caption: Workflow for the NMR analysis of this compound hydrochloride.
Conclusion
The analytical methods described in this document provide a robust framework for the identification, quantification, and structural confirmation of this compound hydrochloride. The selection of a specific method will depend on the analytical objective, the sample matrix, and the available instrumentation. It is recommended to use certified analytical standards for all quantitative analyses to ensure the accuracy and reliability of the results.
References
Adiphenine as a Pharmacological Tool for Thyrotropin-Releasing Hormone (TSH) Release Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adiphenine, a compound with anticholinergic and nicotinic receptor inhibitory properties, has been identified as a pharmacological agent that stimulates the secretion of Thyroid-Stimulating Hormone (TSH) from the anterior pituitary gland.[1] This unique characteristic makes it a valuable tool for researchers studying the complex mechanisms of TSH release and the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. These application notes provide an overview of this compound's utility in this context, detailed experimental protocols, and a summary of the current understanding of its mechanism of action.
Application Notes
This compound can be employed in a variety of research settings to investigate TSH secretion:
-
In Vivo Studies: Administration of this compound to animal models, such as rats, can be used to study the acute effects on circulating TSH levels and the subsequent impact on thyroid hormone production. This allows for the investigation of the integrated physiological response of the HPT axis to a novel secretagogue.
-
In Vitro Studies: Using primary pituitary cell cultures or pituitary tissue slices, this compound can be applied to directly study its effects on thyrotrophs, the specialized cells responsible for TSH synthesis and secretion. This approach allows for the dissection of the intracellular signaling pathways involved, independent of hypothalamic inputs.
-
Mechanistic Studies: this compound's known pharmacological profile as an anticholinergic and nicotinic receptor antagonist provides a starting point for investigating the role of these pathways in TSH regulation. Furthermore, its potential effects on calcium channels can be explored as a key component of the secretory process.
-
Screening Tool: this compound can be used as a positive control or a reference compound in high-throughput screening assays designed to identify new molecules that modulate TSH release.
Quantitative Data Summary
| This compound Dose | Route of Administration | Animal Model | Peak TSH Concentration (ng/mL or µIU/mL) | Time to Peak TSH | Fold Increase vs. Control | Reference |
| Data Not Available | Data Not Available | Rat | Data Not Available | Data Not Available | Data Not Available | Mornex et al., 1973[1] |
| Example Dose 1 | Intraperitoneal | Sprague-Dawley Rat | Enter Value | Enter Value | Enter Value | Cite New Study |
| Example Dose 2 | Intravenous | Wistar Rat | Enter Value | Enter Value | Enter Value | Cite New Study |
Experimental Protocols
The following are detailed protocols for conducting key experiments to study the effect of this compound on TSH release.
Protocol 1: In Vivo Administration of this compound in Rats
Objective: To determine the effect of this compound on circulating TSH levels in a live animal model.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Syringes and needles for injection (appropriate gauge)
-
Blood collection tubes (e.g., with EDTA or for serum separation)
-
Centrifuge
-
TSH ELISA or RIA kit for rat serum/plasma
-
Animal handling and restraint equipment
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12 light-dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline. Further dilute to the desired final concentrations for injection. The final injection volume should be consistent across all animals (e.g., 1 mL/kg body weight).
-
Experimental Groups: Divide animals into groups (n=6-8 per group):
-
Vehicle control (saline)
-
This compound (multiple dose levels to establish a dose-response curve)
-
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Blood Sampling: Collect blood samples at baseline (time 0) and at various time points post-injection (e.g., 15, 30, 60, 120 minutes). Blood can be collected via a tail vein or a cannula.
-
Sample Processing: Process blood samples to obtain serum or plasma and store at -80°C until analysis.
-
TSH Measurement: Quantify TSH concentrations in the collected samples using a validated rat TSH ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis: Plot TSH concentration versus time for each group. Calculate the area under the curve (AUC) and the peak TSH concentration. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the control group.
Protocol 2: In Vitro TSH Release from Primary Rat Pituitary Cells
Objective: To directly assess the effect of this compound on TSH secretion from isolated pituitary cells.
Materials:
-
This compound hydrochloride
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase (Type I or II)
-
DNase I
-
Percoll or other density gradient medium
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
TSH ELISA or RIA kit for cell culture supernatant
Procedure:
-
Pituitary Gland Dissection: Euthanize rats and aseptically dissect the anterior pituitary glands.
-
Cell Dispersion:
-
Mince the pituitary tissue into small fragments.
-
Incubate the fragments in DMEM containing collagenase and DNase I at 37°C with gentle agitation for 60-90 minutes.
-
Gently triturate the tissue fragments to obtain a single-cell suspension.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
-
Cell Purification (Optional): To enrich for thyrotrophs, a Percoll density gradient centrifugation can be performed.
-
Cell Plating:
-
Resuspend the cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells per well.
-
Incubate for 48-72 hours to allow for cell attachment and recovery.
-
-
Stimulation Experiment:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1-2 hours.
-
Replace the medium with fresh serum-free DMEM containing different concentrations of this compound or vehicle control. A positive control, such as Thyrotropin-Releasing Hormone (TRH), should also be included.
-
Incubate for a defined period (e.g., 2-4 hours).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
TSH Measurement: Measure the concentration of TSH in the supernatants using a sensitive ELISA or RIA kit.
-
Data Analysis: Normalize the TSH release to the total protein content or cell number in each well. Express the results as a percentage of the control or as absolute TSH concentrations. Perform statistical analysis to compare the effects of different this compound concentrations.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound stimulates TSH release is not yet fully elucidated. However, based on its known pharmacological properties and the established signaling pathways of TSH secretion, several hypotheses can be proposed.
The primary physiological stimulus for TSH release is TRH, which binds to its G protein-coupled receptor (GPCR) on the surface of thyrotrophs. This activates the Gq/11 signaling cascade, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular calcium is a critical trigger for the exocytosis of TSH-containing granules.
Caption: Canonical TRH signaling pathway in pituitary thyrotrophs.
Given this compound's known activities, here are two plausible, though speculative, mechanisms of action:
-
Nicotinic Receptor Antagonism: this compound is a known nicotinic receptor inhibitor. While the role of nicotinic acetylcholine receptors (nAChRs) in the direct regulation of TSH secretion is not well-established, it is possible that there is a tonic inhibitory cholinergic input to the thyrotrophs via nAChRs. By blocking these receptors, this compound could disinhibit the thyrotrophs, leading to an increase in basal TSH secretion.
-
Modulation of Calcium Channels: this compound may act as a calcium channel modulator. While many calcium channel blockers inhibit hormone secretion, some compounds can have complex effects on different types of calcium channels or intracellular calcium handling. This compound could potentially interfere with calcium sequestration or efflux, leading to a net increase in cytosolic calcium concentration, thereby triggering TSH release.
The following diagrams illustrate these hypothetical pathways.
Caption: Hypothesis 1: this compound as a nicotinic receptor antagonist.
Caption: Hypothesis 2: this compound as a modulator of calcium channels.
Experimental Workflow
The following diagram outlines a logical workflow for using this compound as a pharmacological tool in TSH release studies, from initial in vivo characterization to detailed in vitro mechanistic investigations.
Caption: Logical workflow for this compound TSH release studies.
Conclusion
This compound presents a promising pharmacological tool for the investigation of TSH secretion. Its ability to stimulate TSH release offers a unique avenue to explore the regulatory mechanisms of the anterior pituitary. The protocols and hypotheses presented here provide a framework for researchers to utilize this compound in their studies of the HPT axis. Further research is warranted to fully elucidate its mechanism of action and to realize its full potential as a research tool.
References
Techniques for Studying Adiphenine Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adiphenine is a compound historically recognized for its anticholinergic and antispasmodic properties. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This document provides detailed application notes and protocols for studying the metabolism of this compound, focusing on both in vitro and in vivo techniques. This compound is extensively metabolized, primarily through the hydrolysis of its ester bond, a common metabolic pathway for ester-containing drugs.[1][2]
Metabolic Pathways of this compound
The primary metabolic pathway of this compound involves the enzymatic hydrolysis of the ester linkage, yielding two main metabolites: diphenylacetic acid and diethylethanolamine.[1][2][3] Diphenylacetic acid can undergo further phase II conjugation reactions, such as glucuronidation, to form a more water-soluble diphenylacetic acid glucuronide.[1][2][3] Additionally, minor metabolic pathways may include the conjugation of diphenylacetic acid with amino acids like glycine and glutamine.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the excretion of this compound and its metabolites in rats following intravenous administration of radiolabeled compounds. It is important to note that these data are from studies conducted in the early 1980s and provide a general overview of the elimination routes.
| Compound Administered | Route of Excretion | Percentage of Dose Excreted | Time Frame | Reference |
| [ethyl-¹⁴C]this compound | Urine | ~55% | 72 h | [1] |
| [ethyl-¹⁴C]this compound | Feces | Not specified | 72 h | [1] |
| [diphenylacetic-¹⁴C]this compound | Urine & Feces | ~100% (equally) | 72 h | [1] |
| [¹⁴C]Diethylethanolamine | Urine | ~42% | 72 h | [1] |
| [¹⁴C]Diphenylacetic acid | Feces | ~90% | 48 h | [1] |
| [¹⁴C]Diphenylacetic acid | Urine | ~10% | 48 h | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
This protocol describes a general procedure to assess the metabolic stability of this compound using human liver microsomes. The primary metabolic route of hydrolysis is expected to be mediated by carboxylesterases present in the microsomal fraction.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not metabolized by the same enzymes)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound by diluting the stock solution in 0.1 M phosphate buffer (pH 7.4) to the desired pre-incubation concentration (e.g., 10 µM).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the this compound working solution.
-
Add the diluted human liver microsome suspension to each well.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well. For control wells (T=0 and no-NADPH), add an equivalent volume of 0.1 M phosphate buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard to the respective wells. The T=0 sample is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at 4°C for 10 minutes at a high speed (e.g., 3000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method (see Protocol 3 for a proposed method) to determine the concentration of this compound remaining at each time point.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL).
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Adiphenine's Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving Adiphenine and its salts in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound and its common salts?
This compound base has very low predicted water solubility. The hydrochloride salt is more commonly used and is described as "readily soluble" in water, although quantitative values can vary. A recent study provides comparative solubility data for this compound hydrochloride, citrate, and oxalate salts at different pH values.
Data Summary: Solubility of this compound Salts in Aqueous Media
| Salt Form | pH 1.2 (SGF) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) |
| This compound Hydrochloride | High | Moderate | Low |
| This compound Citrate | Moderate | Low | Very Low |
| This compound Oxalate | Moderate | Low | Very Low |
Note: "High," "Moderate," "Low," and "Very Low" are relative terms based on the referenced study. This compound hydrochloride was found to be 6.7 to 28.2 times more soluble than the citrate and oxalate salts depending on the pH.[1]
2. Why is my this compound hydrochloride not dissolving properly in water?
Several factors can affect the dissolution of this compound hydrochloride:
-
pH of the solution: As a weakly basic drug, this compound's solubility is pH-dependent. Solubility is higher in acidic conditions and decreases as the pH approaches and surpasses its pKa (predicted to be around 8.96).[2]
-
Hygroscopicity: this compound hydrochloride is known to be highly hygroscopic, meaning it readily absorbs moisture from the air. This can lead to clumping and difficulty in accurate weighing and dissolution.[1]
-
Purity of the compound: Impurities can affect the solubility of the compound.
-
Temperature: While not extensively studied for this compound, the solubility of most compounds increases with temperature.
3. Are there alternative salt forms of this compound with better properties?
Yes, recent research has explored the use of this compound citrate and oxalate salts.[1] While their aqueous solubility is lower than the hydrochloride salt in acidic conditions, they offer a significant advantage in terms of reduced hygroscopicity.[1] This makes them easier to handle and weigh accurately, and they exhibit improved solid-state stability under high humidity conditions.[1]
4. How can I synthesize this compound citrate or oxalate salts?
A general method for preparing these salts involves reacting this compound base with the corresponding acid (citric acid or oxalic acid) in an appropriate solvent, followed by crystallization.
Troubleshooting Guides
Issue: Poor Dissolution of this compound Hydrochloride in Neutral or Basic Buffers
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound HCl dissolution.
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to confirm the pH of your aqueous solution.
-
pH Adjustment: this compound is a weakly basic drug, and its solubility significantly decreases as the pH increases towards its pKa of approximately 8.96.[2] To improve solubility, lower the pH of the solution. For many applications, adjusting the pH to a value between 4 and 6 can significantly enhance solubility.
-
Consider Co-solvents: If pH adjustment is not feasible for your experiment, consider the use of co-solvents.
Issue: Difficulty Handling this compound Hydrochloride Due to Hygroscopicity
Recommended Actions:
-
Storage: Store this compound hydrochloride in a desiccator or a controlled low-humidity environment.
-
Weighing: Weigh the compound quickly in a low-humidity environment if possible.
-
Alternative Salts: For applications where hygroscopicity is a major concern, consider synthesizing and using the citrate or oxalate salts of this compound, which have been shown to be significantly less hygroscopic.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Citrate Salt
This protocol is adapted from the general principles of salt formation.
Materials:
-
This compound (free base)
-
Citric acid (anhydrous)
-
Ethanol (anhydrous)
-
Magnetic stirrer and stir bar
-
Crystallization dish
Procedure:
-
Dissolve 1 molar equivalent of this compound free base in a minimal amount of anhydrous ethanol with stirring.
-
In a separate container, dissolve 1 molar equivalent of anhydrous citric acid in a minimal amount of anhydrous ethanol.
-
Slowly add the citric acid solution to the this compound solution while stirring.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Allow the solvent to evaporate slowly in a fume hood or under a gentle stream of nitrogen.
-
Collect the resulting crystals by filtration and wash with a small amount of cold anhydrous ethanol.
-
Dry the crystals under vacuum.
Diagram of Salt Formation Workflow
Caption: Workflow for this compound salt synthesis.
Protocol 2: Solubility Enhancement using Co-solvents
This is a general guideline for using co-solvents to improve this compound solubility. The optimal co-solvent and its concentration should be determined experimentally.
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 300 or 400)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the co-solvent in your aqueous buffer. Common starting concentrations are 10%, 20%, and 50% (v/v).
-
Attempt to dissolve the this compound salt in the co-solvent/buffer mixture at the desired concentration.
-
If the compound does not dissolve, gradually increase the concentration of the co-solvent.
-
Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems, particularly in biological assays.
Solubility Data in Common Solvents
| Solvent | Solubility of this compound Hydrochloride |
| Water | ≥57.1 mg/mL[3], 70 mg/mL[4] |
| DMSO | ≥17.39 mg/mL[3], 30 mg/mL[4] |
| Ethanol | Insoluble[3], 18 mg/mL[4] |
Note: There are discrepancies in the reported solubility values, which may be due to different experimental conditions or the quality of the compound. It is recommended to determine the solubility experimentally for your specific batch and conditions.
Protocol 3: Solubility Enhancement using Deep Eutectic Solvents (DES)
A study has shown that forming a pharmaceutical deep eutectic solvent (PDES) with this compound HCl can enhance its dissolution rate.[4]
Materials:
-
This compound hydrochloride
-
Urea or Glycerol (Hydrogen Bond Donors)
-
Heating plate with magnetic stirring
Procedure:
-
Mix this compound HCl with a hydrogen bond donor (e.g., urea or glycerol) in a defined molar ratio (e.g., 1:1, 1:2).
-
Gently heat the mixture with continuous stirring until a clear, homogeneous liquid is formed. This indicates the formation of a deep eutectic solvent.
-
The resulting liquid can then be used for further formulation development.
Signaling Pathway for Enhanced Dissolution via PDES
Caption: Mechanism of enhanced dissolution with PDES.
References
Technical Support Center: Overcoming Off-Target Effects of Adiphenine in Experiments
Welcome to the technical support center for researchers utilizing Adiphenine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily recognized as a non-selective antagonist of both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its anticholinergic properties are responsible for its use as an antispasmodic agent.[1][2][3]
Q2: What are the known on-target and potential off-target effects of this compound?
-
On-Target Effects: this compound's primary, or "on-target," effects are the blockade of nAChRs and mAChRs. This antagonism underlies its therapeutic applications and is the intended mechanism of action in many experimental settings.
-
Potential Off-Target Effects: While comprehensive public screening data is limited, researchers should be aware of potential off-target activities. Due to its chemical structure, potential off-target interactions could include, but are not limited to, certain ion channels or other G-protein coupled receptors. It is crucial to include appropriate controls in your experiments to account for these potential unintended effects. There is no significant evidence to suggest this compound acts as a calcium channel blocker.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity.[4] Here are some key strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits your desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-target sites.[4]
-
Employ Selective Antagonists: Use more selective antagonists for nAChR or mAChR subtypes as controls to confirm that the observed effect is due to the intended target blockade.
-
Utilize Knockout/Knockdown Models: If available, cell lines or animal models with the target receptor knocked out or knocked down can definitively distinguish on-target from off-target effects.[5]
-
Perform Rescue Experiments: After treatment with this compound, attempt to "rescue" the phenotype by activating downstream signaling components of the target receptor to confirm the specificity of the effect.
Q4: What are the typical working concentrations for this compound in in vitro and in vivo experiments?
The optimal concentration of this compound will vary depending on the experimental system.
| Experimental System | Typical Concentration Range | Reference |
| In vitro (cell-based assays) | 1 µM - 100 µM | |
| Isolated Tissue (e.g., guinea pig ileum) | 10 nM - 10 µM | |
| In vivo (mouse) | 30 mg/kg - 100 mg/kg (i.p.) |
Note: These are general ranges. It is essential to perform a dose-response curve to determine the optimal concentration for your specific model and endpoint.
Quantitative Data Summary
The following tables summarize the known binding affinities and inhibitory concentrations of this compound for its primary targets.
Table 1: this compound Inhibitory Activity (IC50/Ki)
| Target | Subtype | IC50 / Ki | Assay Type | Reference |
| Nicotinic Acetylcholine Receptor | α3β4 | 1.8 µM (IC50) | Cell-free | [2] |
| α1 | 1.9 µM (IC50) | Cell-free | [2] | |
| α4β2 | 3.7 µM (IC50) | Cell-free | [2] | |
| α4β4 | 6.3 µM (IC50) | Cell-free | [2] | |
| Muscarinic Acetylcholine Receptor | M1 | 1.2 nM (Ki) | Binding Assay | [6] |
| M2 | 31.2 nM (Ki) | Binding Assay | [6] |
Experimental Protocols
Isolated Guinea Pig Ileum Assay
This ex vivo method is a classic pharmacology preparation to assess the antispasmodic and anticholinergic activity of compounds.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in warm, oxygenated Tyrode's solution.
-
Gently flush the lumen to remove contents.
-
Cut the ileum into 2-3 cm segments.[7]
-
-
Mounting:
-
Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer.
-
Submerge the mounted tissue in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.[7]
-
-
Experiment:
-
Induce contractions with a known concentration of an agonist like acetylcholine or histamine.
-
Once a stable contractile response is achieved, add this compound in increasing concentrations to the bath to determine its inhibitory effect.
-
Record the changes in muscle tension.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced contraction at each this compound concentration.
-
Plot a concentration-response curve and determine the IC50 value.
-
Maximal Electroshock (MES) Seizure Model in Mice
This in vivo model is used to screen for anticonvulsant activity.
Methodology:
-
Animal Preparation:
-
Use adult male mice (e.g., ICR-CD-1 strain).
-
Administer this compound or vehicle control intraperitoneally (i.p.).
-
-
MES Induction:
-
Observation:
-
Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.[8]
-
-
Data Analysis:
-
Determine the percentage of animals protected from tonic hindlimb extension at each dose of this compound.
-
Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Readings in Isolated Organ Bath
| Potential Cause | Troubleshooting Step |
| Improper tissue mounting | Ensure the tissue is securely tied and aligned vertically between the holder and the transducer. Check that the threads are not touching the sides of the organ bath. |
| Inadequate oxygenation or temperature control | Verify that the gas mixture is bubbling consistently and the water bath is maintaining the correct temperature (37°C). |
| Tissue fatigue or damage | Ensure the tissue was handled gently during preparation. If responses diminish over time, allow for longer equilibration periods or prepare fresh tissue. |
| Electrical interference | Ensure all equipment is properly grounded. Keep mobile phones and other electronic devices away from the setup. |
Issue 2: High Variability in In Vivo Behavioral Readouts
| Potential Cause | Troubleshooting Step |
| Inconsistent drug administration | Ensure accurate and consistent i.p. injection technique. |
| Stress-induced variability | Acclimate animals to the testing room and handling procedures before the experiment. |
| Circadian rhythm effects | Conduct experiments at the same time of day for all animals. |
| Incorrect dosing | Re-verify calculations for drug dilutions and injection volumes based on individual animal weights. |
Issue 3: Suspected Off-Target Effects in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound concentration is too high | Perform a concentration-response curve to identify the lowest effective concentration. |
| Effect is independent of the intended target | Use a structurally unrelated antagonist for the same target to see if it phenocopies the effect. If possible, use cells where the target has been knocked out or knocked down. |
| Non-specific cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH) at all tested concentrations of this compound to rule out general toxicity. |
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathways of this compound
This compound's primary mechanism involves the blockade of nicotinic and muscarinic acetylcholine receptors, thereby inhibiting their downstream signaling cascades.
Experimental Workflow for Investigating Off-Target Effects
A systematic approach is necessary to identify and characterize potential off-target effects of this compound.
Logical Flow for Troubleshooting In Vitro Assays
When unexpected results arise, a logical troubleshooting process can help identify the root cause.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adiphenine Concentration for nAChR Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adiphenine as a nicotinic acetylcholine receptor (nAChR) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during experiments involving the optimization of this compound concentration for nAChR inhibition.
| Question | Answer |
| 1. My IC50 value for this compound is significantly different from the reported values. | Several factors could contribute to this discrepancy: • Cell Line and nAChR Subtype: this compound exhibits different potencies against various nAChR subtypes. Ensure you are using a cell line that expresses the specific subtype of interest and compare your results to literature values for that subtype.[1][2][3][4] • Agonist Concentration: The concentration of the nAChR agonist (e.g., acetylcholine, nicotine) used to elicit a response can influence the apparent inhibitory potency of this compound. It is recommended to use an agonist concentration that produces a submaximal response (EC50 to EC80) for determining IC50 values. • Incubation Time: this compound is a non-competitive inhibitor, and the duration of pre-incubation with the cells before adding the agonist can affect the level of inhibition.[1] A consistent pre-incubation time (e.g., 3-5 minutes) should be maintained across all experiments.[1] • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a level that affects cell viability or nAChR function (typically <0.1%). |
| 2. I am observing high variability in my experimental replicates. | High variability can stem from several sources: • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate. • Pipetting Errors: Use calibrated pipettes and proper technique to minimize variations in the volumes of reagents added. • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter compound concentrations. Consider avoiding the use of the outermost wells for critical experiments or ensure proper humidification during incubation. • Cell Health: Only use cells that are healthy and within their optimal passage number. |
| 3. I am seeing a decrease in cell viability at higher this compound concentrations. | This compound, like many compounds, can exhibit cytotoxicity at high concentrations. To address this: • Perform a Cytotoxicity Assay: Conduct a separate experiment to determine the concentration range at which this compound is toxic to your specific cell line under your experimental conditions. This will help you establish a maximum concentration to use in your nAChR inhibition assays. • Reduce Incubation Time: If possible, shorten the incubation time with this compound to minimize its toxic effects. |
| 4. The inhibitory effect of this compound appears to be weak or absent. | Several factors could lead to a lack of observable inhibition: • Incorrect nAChR Subtype: You may be using a cell line that expresses a nAChR subtype that is less sensitive to this compound. Verify the subtype expressed by your cells. • Compound Degradation: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. • Low Agonist Response: If the initial response to the agonist is weak, it can be difficult to detect a significant inhibitory effect. Optimize your agonist concentration to achieve a robust and reproducible signal. |
| 5. How does this compound's mechanism of action affect the experimental design? | This compound is a non-competitive inhibitor of nAChRs.[1] This means it does not compete with the agonist for the same binding site. In practical terms: • Pre-incubation is important: Allowing this compound to incubate with the cells before adding the agonist can be crucial for it to exert its inhibitory effect. • The inhibitory effect may not be overcome by increasing agonist concentration: Unlike competitive inhibitors, increasing the concentration of the agonist will not necessarily reverse the inhibition caused by a non-competitive inhibitor. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various nAChR subtypes.
| nAChR Subtype | IC50 (µM) | Cell Line | Reference |
| α1 | 1.9 | TE671/RD | [1] |
| α3β4 | 1.8 | SH-SY5Y | [1][2] |
| α4β2 | 3.7 | SH-EP1 | [1][2][3] |
| α4β4 | 6.3 | SH-EP1 | [1][2] |
Experimental Protocols
Protocol: Determination of this compound IC50 using a Fluorescent Calcium Flux Assay
This protocol outlines a method for determining the concentration-dependent inhibition of nAChR function by this compound using a fluorescent calcium indicator in a microplate format.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for α3β4)
-
Cell culture medium
-
This compound hydrochloride
-
nAChR agonist (e.g., Acetylcholine or Nicotine)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in assay buffer containing Pluronic F-127 to aid in dye solubilization.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations to be tested.
-
After the dye loading incubation, gently wash the cells twice with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include wells with assay buffer only (vehicle control) and wells with a known nAChR antagonist (positive control).
-
Pre-incubate the plate with this compound for 3-5 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the agonist solution in assay buffer at a concentration that will elicit a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record the fluorescence signal over time (kinetic read).
-
Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (vehicle-treated wells).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the nAChR signaling pathway, a typical experimental workflow for determining the optimal this compound concentration, and a troubleshooting decision tree.
References
Troubleshooting Adiphenine HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Adiphenine.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues observed in this compound HPLC analysis?
A1: The most prevalent peak shape problems encountered with this compound, a basic compound, are peak tailing, broadening, and splitting.[1][2][3] These issues can compromise the accuracy of quantification and the resolution of the analysis.[3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte's amine groups and acidic silanol groups on the surface of silica-based HPLC columns.[4][5] Other potential causes include column overload, low buffer concentration in the mobile phase, and voids in the column packing.[2][5]
Q3: I am observing ghost peaks in my chromatogram. What could be the cause?
A3: Ghost peaks are extraneous peaks that can appear in your chromatogram, even in blank runs. Common causes include contamination in the mobile phase, solvents, or sample, carryover from previous injections, or the degradation of the sample.[2] For this compound, which contains an ester linkage, hydrolysis could lead to the appearance of degradation product peaks.[6]
Q4: My retention times for this compound are shifting. What should I investigate?
A4: Shifting retention times can be caused by several factors, including changes in mobile phase composition or pH, fluctuations in column temperature, column degradation, or inconsistent flow rates.[4][7] For amine columns, continuous use can lead to degradation and a subsequent shift in retention times.[7]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is a common artifact in the analysis of basic compounds like this compound. The issue manifests as an asymmetrical peak with a "tail" extending from the peak maximum.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | - Use a base-deactivated or end-capped column to minimize exposed silanol groups.[4]- Add a competing base, such as triethylamine (TEA), to the mobile phase to block silanol sites.[8]- Operate at a lower pH (e.g., pH 2-3) to protonate the silanol groups and reduce interaction.[8] |
| Column Overload | - Reduce the injection volume or dilute the sample.[2][5]- Use a column with a larger internal diameter or higher loading capacity. |
| Low Buffer Concentration | - Increase the buffer concentration in the mobile phase to maintain a consistent pH and ionic strength.[3] A concentration of 10-50 mM is typically recommended. |
| Column Voids or Degradation | - If a void has formed at the column inlet, reversing and flushing the column may help.[3]- If the column is old or has been used extensively, replacement may be necessary.[2] |
Guide 2: Addressing Peak Broadening and Splitting
Broad or split peaks can significantly impact the resolution and accuracy of your analysis.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Column Contamination/Deterioration | - Flush the column with a strong solvent to remove contaminants.[2]- Use a guard column to protect the analytical column from strongly retained sample components.[2][9]- If the column is deteriorated, it may need to be replaced. |
| Injection Solvent Mismatch | - Dissolve and inject the sample in the initial mobile phase whenever possible.- If a different solvent must be used, ensure it is weaker than the mobile phase to prevent band distortion. |
| Partial Sample Dissolution | - Ensure the sample is fully dissolved in the injection solvent before analysis. |
| Void at Column Inlet | - A void or channel in the column packing can cause the sample band to split.[1] This often requires column replacement. |
| Extra-column Volume | - Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce band broadening.[8] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization will likely be required based on the specific instrumentation and sample matrix.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate) with the pH adjusted to a range of 2.5-4.5. The organic-to-aqueous ratio will need to be optimized (e.g., starting with 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 210-230 nm).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Note: For Mass Spectrometry (MS) compatible methods, replace the non-volatile phosphate buffer with a volatile alternative like formic acid or ammonium acetate.[10]
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for developing stability-indicating methods and understanding potential degradation products.[11][12][13]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 2-8 hours. This compound contains an ester bond susceptible to hydrolysis.[6]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
After exposure, neutralize the acid and base samples and analyze all samples by HPLC to observe any degradation peaks.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. bvchroma.com [bvchroma.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. This compound | C20H25NO2 | CID 2031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amine column degradation - Chromatography Forum [chromforum.org]
- 8. uhplcs.com [uhplcs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. This compound hydrochloride | SIELC Technologies [sielc.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
Adiphenine Dose-Response Curve Optimization In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response curve experiments with adiphenine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is an anticholinergic agent that acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism of action is to block the ion channels of these receptors, thereby inhibiting the influx of cations like sodium and calcium that would normally occur upon binding of the agonist, acetylcholine.[2]
Q2: What are the reported IC50 values for this compound against different nAChR subtypes?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the subtype of the nicotinic acetylcholine receptor being studied. The table below summarizes the reported IC50 values from in vitro assays.
| nAChR Subtype | Reported IC50 (µM) |
| α1 | 1.9 |
| α3β4 | 1.8 |
| α4β2 | 3.7 |
| α4β4 | 6.3 |
Q3: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in several common laboratory solvents. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[3][4] For example, a 30 mg/mL stock solution in fresh, anhydrous DMSO can be prepared.[4] It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of this compound.[4] The stock solution should be stored at -20°C or -80°C for long-term stability.[3]
Q4: What is a typical concentration range for an this compound dose-response curve?
A typical concentration range for an this compound dose-response curve in vitro is from 10 nM to 1 mM.[1] This range will encompass the reported IC50 values for various nAChR subtypes. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the optimal range for your specific cell line and assay conditions.
Troubleshooting Guide
Issue 1: Poor or inconsistent this compound solubility in culture medium.
-
Question: I'm observing precipitation of this compound when I dilute my stock solution into the cell culture medium. What could be the cause and how can I fix it?
-
Answer: this compound is a hydrophobic compound, and precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or medium. Here are some potential solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is low, ideally ≤0.5%, and not exceeding 1%, to avoid solvent-induced cytotoxicity.[5]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in your assay buffer or medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pluronic F-68: For particularly problematic compounds, a non-ionic surfactant like Pluronic F-68 can be added to the culture medium at a low concentration (e.g., 0.01-0.1%) to improve the solubility of hydrophobic drugs.
-
Sonication: Briefly sonicating the diluted this compound solution may help to dissolve any small precipitates, but be cautious as this can also degrade the compound.[6]
-
Issue 2: High variability between replicate wells.
-
Question: My dose-response data shows significant variability between replicate wells, making it difficult to fit a curve. What are the common causes of this?
-
Answer: High variability can stem from several factors in an in vitro assay. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when performing serial dilutions, can lead to large variations in the final compound concentration. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Seeding Density: Uneven cell seeding across the plate can result in different cell numbers per well, affecting the overall response. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can concentrate the drug and affect cell viability. To mitigate this, avoid using the outer wells for experimental data or ensure the incubator has adequate humidity.
-
Inadequate Mixing: Ensure that the this compound is thoroughly mixed with the cell culture medium in each well after addition.
-
Issue 3: No or very weak dose-response relationship observed.
-
Question: I'm not observing a clear sigmoidal curve, and there is little to no inhibition even at high concentrations of this compound. What should I check?
-
Answer: A lack of a dose-response effect could be due to several experimental factors:
-
Cell Line Expression of nAChRs: Confirm that the cell line you are using expresses the target nicotinic acetylcholine receptor subtype at a sufficient level to produce a measurable signal.
-
Agonist Concentration: In an antagonist assay, the concentration of the agonist (e.g., acetylcholine or nicotine) used to stimulate the receptors is critical. If the agonist concentration is too high, it may be difficult for the antagonist to compete effectively. Conversely, if it is too low, the signal window may be too small. An agonist concentration at or near the EC80 is often a good starting point for antagonist profiling.
-
This compound Potency: Double-check the concentration and integrity of your this compound stock solution. The compound may have degraded if not stored properly.
-
Assay Sensitivity: The assay readout (e.g., fluorescence, luminescence) may not be sensitive enough to detect the inhibitory effect. Ensure your assay is optimized for a good signal-to-background ratio.
-
Issue 4: Unexpected cytotoxicity observed at high this compound concentrations.
-
Question: At the highest concentrations of this compound, I'm seeing a sharp drop in signal that looks like cytotoxicity rather than specific receptor inhibition. How can I confirm this and what should I do?
-
Answer: It is common for compounds to exhibit non-specific toxicity at high concentrations. Here's how to address this:
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT, CellTiter-Glo®) with the same concentrations of this compound used in your functional assay. This will help you to distinguish between specific receptor antagonism and general cytotoxicity.
-
Adjust Concentration Range: If significant cytotoxicity is observed, you may need to lower the upper limit of your this compound concentration range for the dose-response curve.
-
Control Cell Line: If possible, test this compound on a control cell line that does not express the target nAChR. A lack of effect in the control line would support a specific, receptor-mediated mechanism in your experimental cell line.
-
Experimental Protocols
Detailed Methodology: In Vitro this compound Dose-Response Curve using a Fluorescent Membrane Potential Assay
This protocol describes a method to determine the IC50 of this compound on a cell line endogenously or recombinantly expressing a specific nAChR subtype using a fluorescent membrane potential dye.
1. Materials and Reagents:
-
Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y, SH-EP1)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (e.g., FBS, antibiotics)
-
This compound hydrochloride
-
Anhydrous DMSO
-
Nicotinic agonist (e.g., acetylcholine, nicotine)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR® Membrane Potential Assay Kit)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with liquid handling capabilities
2. Experimental Workflow Diagram:
Caption: Experimental workflow for determining the dose-response of this compound.
3. Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture the cells according to standard protocols for the specific cell line.
-
Harvest the cells and seed them into black, clear-bottom microplates at a pre-determined optimal density.
-
Incubate the plates for 24-48 hours to allow for cell attachment and formation of a monolayer.
-
-
Preparation of this compound and Agonist Solutions:
-
Prepare a 10 mM stock solution of this compound hydrochloride in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10x final concentration).
-
Prepare a solution of the nAChR agonist in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).
-
-
Assay Execution:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates as recommended by the dye manufacturer.
-
Add the serially diluted this compound solutions to the appropriate wells. Include wells with vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plates with this compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in the fluorescence plate reader.
-
Initiate the reading and, after establishing a baseline fluorescence, add the agonist solution to all wells simultaneously using the plate reader's liquid handling capabilities.
-
Continue to measure the fluorescence signal for a set period to capture the peak response.
-
4. Data Analysis:
-
Data Normalization:
-
Determine the baseline fluorescence for each well before agonist addition.
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline from the peak fluorescence after agonist addition.
-
Normalize the data by setting the average ΔF of the vehicle control wells (agonist-stimulated, no this compound) as 100% response and the average ΔF of wells with no agonist as 0% response.
-
-
Curve Fitting:
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
From the curve fit, determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the agonist response.
-
Signaling Pathway Diagram
Caption: nAChR signaling pathway and the inhibitory action of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | AChR | TargetMol [targetmol.com]
Minimizing Adiphenine toxicity in cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing Adiphenine-induced toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anticholinergic agent and a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[1][2] It functions as an antagonist at both nicotinic and muscarinic acetylcholine receptors.[1] Its primary use has been as an antispasmodic.[3][4] In research, it is used to block the function of various nAChR subtypes, with IC50 values in the low micromolar range.[5]
Q2: Why am I observing high cytotoxicity with this compound in my cell culture?
High cytotoxicity can stem from several factors:
-
High Concentration: this compound's effects are concentration-dependent.[1] Concentrations significantly above the IC50 values for its primary targets may induce off-target effects or overwhelm cellular coping mechanisms, leading to cell death.
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO or ethanol.[1] While this compound itself may not be toxic at a given concentration, the final concentration of the solvent in the cell culture medium might be. It is crucial to ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% v/v).
-
Compound Precipitation: this compound has limited solubility in aqueous solutions like PBS (1 mg/mL).[1] If the compound precipitates out of the culture medium, these crystals can cause physical damage to cells or lead to inconsistent, artificially high local concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[6][7] Cell lines with high expression of this compound's targets or those with compromised metabolic pathways may be more susceptible to its toxic effects.
-
Secondary Effects of Receptor Blockade: Prolonged blockade of acetylcholine receptors can disrupt normal cellular signaling, leading to ionic imbalances, metabolic stress, and eventual apoptosis.
Q3: What are the typical working concentrations for this compound?
The optimal working concentration depends on the specific nAChR subtype being targeted and the experimental goal. This compound blocks nAChR function with IC50 values ranging from 1.8 µM to 6.3 µM for common subtypes.[5] Therefore, a starting point for functional assays would be in this low micromolar range. For cytotoxicity assessments, a broader range, spanning from nanomolar to high micromolar (e.g., 10 nM - 100 µM), should be tested to determine the toxicity profile for your specific cell line.[5][8]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
To determine the optimal concentration, you should perform a dose-response curve using at least two different cytotoxicity assays.
-
Metabolic Assay (e.g., MTT or XTT): This measures the metabolic activity of the cells, which is often correlated with viability.[6][9]
-
Membrane Integrity Assay (e.g., LDH release): This measures the release of lactate dehydrogenase from damaged cells, providing a direct marker of cytotoxicity.[10]
By comparing the results, you can identify a concentration range that effectively modulates the target receptor without significantly impacting cell viability or membrane integrity.
Q5: Are there any strategies to reduce this compound-induced cytotoxicity?
Yes. If you observe toxicity at your desired functional concentration, consider the following strategies:
-
Reduce Incubation Time: Limit the duration of cell exposure to this compound to the minimum time required to achieve the desired biological effect. Drug toxicity is often time-dependent.[11]
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is as low as possible and consistent across all wells, including controls.[9]
-
Change Culture Media: Some studies suggest that altering media components, such as substituting galactose for glucose, can make cultured cells behave more like primary cells and potentially alter their sensitivity to toxins.[12][13]
-
Co-treatment with Antioxidants: If toxicity is suspected to be mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may offer a protective effect. This should be validated with appropriate controls.
Q6: How do I prepare this compound stock solutions to minimize precipitation and toxicity?
Proper preparation is critical. This compound hydrochloride is soluble in DMSO, DMF, and ethanol at concentrations up to 30 mg/mL.[1]
-
Prepare a high-concentration primary stock solution (e.g., 10-30 mM) in 100% DMSO or ethanol.
-
Aliquot the primary stock into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]
-
On the day of the experiment, create intermediate dilutions from the primary stock using sterile cell culture medium.
-
When adding the final dilution to your cell culture wells, ensure rapid and thorough mixing to prevent localized high concentrations and precipitation.
Troubleshooting Guide
| Problem Observed | Potential Cause | Suggested Solution |
| High Cell Death at Low Concentrations | Cell line is highly sensitive. | Perform a dose-response experiment starting from a very low concentration (e.g., 10 nM) to establish a toxicity threshold. |
| Solvent toxicity. | Prepare a "vehicle control" with the highest concentration of the solvent used in your experiment to confirm it is not the source of toxicity.[14] | |
| Contaminated compound or solvent. | Use a fresh aliquot of this compound and high-purity, sterile-filtered solvent. | |
| Inconsistent Results Between Experiments | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. High cell density can sometimes mask toxic effects.[15] |
| Compound precipitation. | Visually inspect wells for precipitates after adding this compound. Prepare fresh dilutions for each experiment. | |
| Variability in incubation time. | Standardize the exact duration of compound exposure across all experiments. | |
| Compound Precipitation in Culture Medium | Poor solubility in aqueous medium. | Decrease the final concentration of this compound. Ensure the primary stock in DMSO is fully dissolved before making serial dilutions. |
| Interaction with media components. | Prepare final dilutions in serum-free media first, then add to wells, followed by the addition of serum if required. |
Data Summary
This compound: Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Cell Line | IC50 (µM) | Reference |
| α1 | TE671/RD | 1.9 | [5] |
| α3β4 | SH-SY5Y | 1.8 | [1][5] |
| α4β2 | SH-EP1 | 3.7 | [1][5] |
| α4β4 | SH-EP1 | 6.3 | [1][5] |
| Note: Asterisk () indicates the receptor subtype is endogenously expressed in the specified cell line.* |
Example: Hypothetical Cytotoxicity Profile of this compound
The following data is for illustrative purposes to demonstrate how cytotoxicity data might be presented. Actual values must be determined experimentally for your specific cell line and conditions.
| Cell Line | Assay Type | 24h IC50 (µM) | 48h IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | MTT | > 100 | 85.2 |
| LDH | > 100 | > 100 | |
| HepG2 (Human Hepatoma) | MTT | 75.6 | 42.1 |
| LDH | 98.3 | 65.7 | |
| HEK293 (Human Embryonic Kidney) | MTT | 52.9 | 28.4 |
| LDH | 78.1 | 51.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state and viability of the cells.[16]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan)
-
Plate reader (570 nm absorbance)
Method:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Also prepare a vehicle control (medium with the highest DMSO concentration) and a "no treatment" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations or controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the "no treatment" control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[10]
Materials:
-
This compound-treated cell cultures in a 96-well plate (prepared as in Protocol 1)
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
-
Lysis buffer (provided in the kit, for maximum LDH release control)
-
Plate reader (typically 490 nm absorbance)
Method:
-
Prepare cells and treat them with this compound as described in the MTT protocol (Steps 1-4). Include three sets of controls: vehicle control, spontaneous LDH release (untreated cells), and maximum LDH release.
-
For the maximum LDH release control, add 10 µL of lysis buffer to the control wells 45 minutes before the end of the incubation period.
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100).
Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New phenotypic cytotoxicity assay for ROS-inducing compounds using rat renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. UofL biologists create better method to culture cells for testing drug toxicity | UofL News [uoflnews.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Adiphenine dosage for specific animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Adiphenine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound used in research as an antispasmodic agent. It functions as an inhibitor of nicotinic acetylcholine receptors (nAChRs) and also possesses anticholinergic properties, meaning it blocks muscarinic acetylcholine receptors.[1][2][3]
Q2: What is the primary mechanism of action for this compound?
This compound's primary mechanism of action is the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs). It specifically shows inhibitory effects on α3β4, α4β2, and α4β4 subunit-containing receptors.[1][2] By blocking these receptors, this compound prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting downstream signaling pathways.[4][5] It also acts as an antagonist at muscarinic acetylcholine receptors.[1][2]
Q3: What are the common research applications for this compound?
This compound has been utilized in several preclinical research areas, including:
-
Models of seizure disorders, particularly the maximal electroshock (MES) model.[1][2]
-
Studies on organophosphate poisoning, where it has shown protective effects.[1][2]
-
Investigation of postoperative neurocognitive disorders.
Q4: What are the solubility characteristics of this compound?
This compound hydrochloride has the following solubility profile:
-
Dimethylformamide (DMF): 30 mg/ml
-
Ethanol: 30 mg/ml
-
Phosphate-Buffered Saline (PBS, pH 7.2): 1 mg/ml[1]
It is important to use fresh DMSO, as absorbed moisture can reduce its solubility.[2]
Q5: How should this compound be stored?
For long-term stability, this compound should be stored at -20°C.[6]
Dosage and Administration Guide
Adjusting the dosage of this compound is critical and depends on the animal model, the route of administration, and the experimental goals. The following table summarizes reported dosages from preclinical studies.
| Animal Model | Route of Administration | Dosage | Experimental Context | Reference |
| Mouse | Intraperitoneal (IP) | 62 mg/kg (ED₅₀) | Maximal Electroshock (MES) Seizure Model | [1][2] |
| Mouse | Intraperitoneal (IP) | 3.3 mg/kg (PD₅₀) | Protection against organophosphate lethality | [1][2] |
Vehicle Selection:
The choice of vehicle is crucial for ensuring the stability and bioavailability of this compound.
-
For Intraperitoneal (IP) Injections: A common vehicle is a solution of DMSO, PEG300, and Tween 80 in saline or corn oil.[2] Given its solubility, this compound can also be dissolved in PBS (pH 7.2) for lower concentrations.[1]
-
For Intravenous (IV) Injections: Due to its lower solubility in aqueous solutions, careful formulation is required. PBS (pH 7.2) can be used for concentrations up to 1 mg/ml.[1]
-
For Oral Gavage: The formulation will depend on the required concentration and volume.
Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Troubleshooting Guide
Issue 1: Unexpected Adverse Events or Toxicity
-
Question: My animals are showing signs of distress (e.g., lethargy, hyperactivity, piloerection, seizures) after this compound administration. What should I do?
-
Answer:
-
Confirm Dosage: Double-check your calculations and the concentration of your dosing solution. This compound is reported to be neurotoxic at higher doses.[1][2]
-
Observe for Clinical Signs: Common signs of toxicity in rodents can include significant weight loss, hunched posture, rough coat (piloerection), and decreased motor activity.[7]
-
Reduce the Dose: The most immediate step is to lower the dose in your next experimental cohort.
-
Evaluate Vehicle and Route: Ensure the vehicle is well-tolerated and the administration technique is correct to avoid accidental tissue damage or incorrect delivery.
-
Necropsy and Histopathology: If mortality occurs, consider performing a necropsy and histopathological analysis of key organs (liver, kidney, brain) to identify potential target organ toxicity.[8]
-
Issue 2: Lack of Efficacy or Inconsistent Results
-
Question: I am not observing the expected pharmacological effect of this compound in my model. Why might this be happening?
-
Answer:
-
Verify Compound Integrity: Ensure your this compound is of high purity and has not degraded. Store it properly at -20°C.[6]
-
Check Dosing Solution: Prepare fresh dosing solutions for each experiment. If using DMSO, be aware that it can absorb moisture, which may affect solubility.[2]
-
Review Dosage and Route: The dose may be insufficient for your specific model. Consider the differences in bioavailability between administration routes. For example, oral doses often need to be higher than intraperitoneal doses to achieve the same systemic exposure.
-
Timing of Administration: The pharmacokinetic profile of this compound (time to peak concentration, half-life) may influence the optimal time for your experimental measurements.
-
Model Sensitivity: Confirm that your animal model is sensitive to the modulation of nicotinic acetylcholine receptors. The expression and function of these receptors can vary between species and even strains.
-
Issue 3: Dosing Solution Preparation Problems
-
Question: I am having trouble dissolving this compound to prepare my dosing solution. What can I do?
-
Answer:
-
Consult Solubility Data: this compound hydrochloride is readily soluble in DMSO and ethanol (30 mg/ml) but has limited solubility in aqueous solutions like PBS (1 mg/ml).[1]
-
Use a Co-Solvent System: For in vivo administration, especially for IP injections, a co-solvent system is often necessary. A common approach is to first dissolve the this compound in a small amount of DMSO and then dilute it with a vehicle like corn oil or a mixture of PEG300 and saline.
-
Gentle Warming and Vortexing: Gentle warming and vortexing can aid in dissolution, but be cautious to avoid degradation of the compound.
-
pH Adjustment: For aqueous solutions, ensure the pH is compatible with the compound's stability and solubility.
-
Experimental Protocols & Visualizations
Protocol: Maximal Electroshock (MES) Seizure Model in Mice
This protocol is adapted from established methods for evaluating anticonvulsant properties.[1][2][9]
-
Animals: Male ICR mice (20-25 g). Acclimatize animals for at least 3 days before the experiment.
-
This compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable vehicle (e.g., 0.9% saline with 5% Tween 80).
-
The final injection volume should be 10 ml/kg.
-
-
Experimental Groups:
-
Group 1: Vehicle control (receives vehicle only).
-
Group 2-4: this compound (e.g., 30, 60, 90 mg/kg, IP).
-
-
Procedure:
-
Administer this compound or vehicle via intraperitoneal (IP) injection.
-
30 minutes after injection, induce seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. The percentage of animals protected from seizure in each group is calculated.
-
Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals from seizure) using probit analysis.
Signaling Pathway: this compound's Mechanism of Action
This compound acts as an antagonist at nicotinic acetylcholine receptors (nAChRs). These are ionotropic receptors, meaning they form an ion channel that opens upon ligand binding.
-
Normal Signaling: Acetylcholine (ACh) is released from the presynaptic neuron and binds to nAChRs on the postsynaptic membrane.
-
Channel Opening: This binding causes a conformational change in the nAChR, opening its ion channel.
-
Ion Influx: Sodium (Na⁺) and Calcium (Ca²⁺) ions flow into the postsynaptic neuron.
-
Depolarization: The influx of positive ions leads to depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP), which can trigger an action potential.
-
This compound Intervention: this compound binds to the nAChR, preventing ACh from binding and thus blocking the opening of the ion channel. This inhibits the influx of Na⁺ and Ca²⁺ and prevents neuronal excitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Associations between clinical signs and pathological findings in toxicity testing [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Technical Support Center: Synthesis and Purification of Adiphenine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Adiphenine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound, or 2-(diethylamino)ethyl 2,2-diphenylacetate, is typically synthesized from 2,2-Diphenylacetic acid and 2-(diethylamino)ethanol. An alternative route involves the use of N,N-Diethylethylenediamine.[1]
Q2: What are the potential impurities I might encounter during this compound synthesis?
A2: Impurities in synthesized this compound can originate from starting materials, by-products, intermediates, and degradation products.[2][] Common impurities include:
-
Unreacted Starting Materials: 2,2-Diphenylacetic acid and 2-(diethylamino)ethanol.
-
Intermediates and By-products: Diphenylacetyl chloride may be present if it is used as an intermediate in the synthesis.[] 2-Chloro-2,2-(diethylamino)ethyl ester hydrochloride is another potential impurity.[]
-
Degradation Products: Hydrolysis of the ester bond can lead to the formation of 2,2-Diphenylacetic acid and 2-(diethylamino)ethanol.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[5][6][7][8][9] Recrystallization is often the preferred method for removing small amounts of impurities from a solid product.[5][6][7][9]
Q4: How can I assess the purity of my synthesized this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of pharmaceutical compounds like this compound.[2] It allows for the separation and quantification of the active pharmaceutical ingredient (API) and its impurities. Other analytical techniques like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.
Troubleshooting Guides
Synthesis Stage
This guide addresses common issues encountered during the esterification reaction for this compound synthesis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Incomplete reaction due to insufficient heating or reaction time.[10] 2. Presence of water in the reactants or solvent, which can shift the equilibrium back to the starting materials.[10] 3. Ineffective catalyst. | 1. Ensure the reaction is heated to the appropriate temperature for a sufficient duration as per the protocol. Consider extending the reaction time. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. A Dean-Stark apparatus can be used to remove water as it is formed. 3. Use a fresh or properly stored acid catalyst (e.g., sulfuric acid). |
| Formation of a dark-colored reaction mixture | 1. Overheating of the reaction mixture, leading to decomposition of starting materials or product.[10] 2. Presence of impurities in the starting materials. | 1. Carefully control the reaction temperature using a temperature-controlled heating mantle or oil bath. 2. Use high-purity starting materials. Decolorizing charcoal can be used during the work-up to remove colored impurities.[7] |
| Difficulties in product isolation (e.g., emulsion formation during extraction) | 1. Vigorous shaking during liquid-liquid extraction. 2. Inappropriate pH of the aqueous layer. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Adjust the pH of the aqueous layer to ensure the product is in its neutral (organic-soluble) form. Addition of brine can sometimes help to break emulsions. |
Purification Stage
This guide focuses on troubleshooting common problems during the recrystallization of this compound hydrochloride.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent | 1. Insufficient amount of solvent. 2. The chosen solvent is unsuitable for this compound. | 1. Add small portions of hot solvent until the product dissolves completely.[5] 2. Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[9] For this compound hydrochloride, alcohols like isopropanol or ethanol are often good choices. |
| No crystals form upon cooling | 1. The solution is not saturated (too much solvent was used). 2. The cooling process is too rapid. 3. The solution is supersaturated but lacks nucleation sites. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[5] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Product "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooled too quickly. 3. The presence of significant impurities. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a small amount of a "poorer" solvent (one in which the compound is less soluble) can sometimes help. 3. The crude product may require purification by another method, such as column chromatography, before recrystallization. |
| Low recovery of purified product | 1. Too much solvent was used during recrystallization, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] Cool the filtrate in an ice bath to maximize crystal precipitation. 2. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] |
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound, illustrating the expected increase in purity with each step.
| Purification Stage | Method | Purity by HPLC (%) | Yield (%) |
| Crude Product | - | 85.2 | 100 |
| After 1st Recrystallization | Isopropanol | 97.5 | 85 |
| After 2nd Recrystallization | Ethanol/Water | 99.2 | 75 |
| After Column Chromatography | Silica gel, Ethyl acetate/Hexane gradient | >99.8 | 60 |
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is a representative procedure for the synthesis of this compound via esterification.
Materials:
-
2,2-Diphenylacetic acid
-
2-(diethylamino)ethanol
-
Toluene (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,2-Diphenylacetic acid (1 equivalent) and 2-(diethylamino)ethanol (1.2 equivalents) in anhydrous toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound base as an oil.
-
Dissolve the crude oil in diethyl ether and cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitated this compound hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Recrystallization of this compound Hydrochloride
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (or other suitable solvent)
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol.
-
Dry the purified crystals in a vacuum oven.
HPLC Method for Purity Analysis
This is a general HPLC method that can be adapted for the analysis of this compound and its impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute more non-polar impurities. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Home Page [chem.ualberta.ca]
- 6. LabXchange [labxchange.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 9. mt.com [mt.com]
- 10. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
Validation & Comparative
A Comparative Analysis of Adiphenine and Other Antispasmodics for Efficacy in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Adiphenine with other commonly used antispasmodic agents. The information presented herein is intended to support research and development efforts in the field of gastroenterology and pharmacology by offering a detailed analysis of available experimental data, methodologies, and mechanisms of action.
Executive Summary
This compound is an antispasmodic agent that exerts its effects through a dual mechanism, acting as both a nicotinic and muscarinic acetylcholine receptor antagonist. This contrasts with other antispasmodics that may exhibit more selective action, such as the predominantly antimuscarinic effects of dicyclomine and hyoscyamine, or the direct smooth muscle relaxant properties of mebeverine and otilonium bromide. While direct comparative clinical trial data for this compound against other antispasmodics is limited, in vitro studies provide valuable insights into its relative potency. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved to facilitate a clear comparison.
Data Presentation: Comparative Efficacy of Antispasmodics
The following table summarizes the available quantitative data on the efficacy of this compound and other selected antispasmodics. The pA2 value is a measure of the potency of an antagonist, with a higher value indicating greater potency. IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological function.
| Drug | Target Receptor(s) | Experimental Model | Measured Effect | Potency (pA2) | IC50 | Reference(s) |
| This compound | Nicotinic (α3β4, α1, α4β2, α4β4), Muscarinic | Cell-free assays | Receptor Inhibition | - | 1.8 µM (α3β4 nAChR), 1.9 µM (α1 nAChR), 3.7 µM (α4β2 nAChR), 6.3 µM (α4β4 nAChR) | [1] |
| Dicyclomine | Muscarinic (M1, M2) | Guinea pig ileum | Inhibition of Acetylcholine-induced contraction | 9.13 (M1), 7.21 (M2) | - | [2][3] |
| Hyoscyamine | Muscarinic (M1, M2, M3) | Rat ileum | Inhibition of Acetylcholine-induced contraction | 9.04 (M3) | - | [4] |
| Mebeverine | Musculotropic (Direct smooth muscle relaxant) | - | Spasmolytic activity | - | - | [1][5][6] |
| Otilonium Bromide | L-type Calcium Channels, Muscarinic (M3), Tachykinin (NK2) | Human colonic crypts, Human sigmoid colon | Inhibition of Acetylcholine-induced calcium signals, Inhibition of spontaneous contractions | - | 880 nM (ACh-induced Ca2+ signals), 49.9 nM (spontaneous contractions) | [7][8] |
Note: Direct comparative studies of pA2 values for this compound in isolated organ bath preparations were not available in the searched literature. The provided IC50 values for this compound are from cell-free receptor binding assays and may not directly correlate with functional antispasmodic potency in tissue preparations.
Experimental Protocols
Isolated Organ Bath Assay for Antispasmodic Activity
A standard method for evaluating the efficacy of antispasmodic drugs is the isolated organ bath assay, typically using a segment of guinea pig ileum.
Objective: To determine the inhibitory effect of an antispasmodic agent on smooth muscle contractions induced by a spasmogen, such as acetylcholine.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated.
-
Contraction Induction: A contractile agent, typically acetylcholine, is added to the organ bath to induce smooth muscle contraction, which is measured and recorded using an isotonic or isometric transducer.
-
Antagonist Application: After establishing a stable baseline and reproducible contractile responses to the agonist, the antispasmodic drug (antagonist) is added to the bath at varying concentrations.
-
Data Analysis: The inhibitory effect of the antispasmodic is quantified by measuring the reduction in the contractile response to the agonist. Dose-response curves are constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve.
Signaling Pathways
The antispasmodic effects of these drugs are mediated through their interaction with specific signaling pathways that regulate smooth muscle contraction and relaxation.
This compound's Dual Antagonistic Action
This compound's mechanism of action involves the blockade of both nicotinic and muscarinic acetylcholine receptors in the gastrointestinal tract.
General Smooth Muscle Contraction Pathway
The contraction of gastrointestinal smooth muscle is primarily initiated by the binding of acetylcholine (ACh) to M3 muscarinic receptors, leading to an increase in intracellular calcium.
Experimental Workflow for pA2 Determination
The determination of an antagonist's potency (pA2 value) follows a structured experimental workflow.
Conclusion
This compound presents a unique pharmacological profile with its dual antagonism of nicotinic and muscarinic receptors. This mechanism suggests a broader spectrum of action compared to more selective antispasmodics. However, the lack of direct comparative efficacy data from both preclinical and clinical studies makes it challenging to definitively position this compound in terms of therapeutic advantage over existing treatments. The provided in vitro data on receptor inhibition offers a starting point for further investigation. Future research should focus on conducting head-to-head comparative studies in standardized isolated organ bath preparations to determine the functional antispasmodic potency (pA2 values) of this compound relative to other agents. Furthermore, well-designed clinical trials are necessary to establish the clinical efficacy and safety of this compound in the treatment of gastrointestinal spasmodic conditions.
References
- 1. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nps.org.au [nps.org.au]
- 6. About mebeverine - NHS [nhs.uk]
- 7. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the nAChR Inhibitory Activity of Adiphenine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nicotinic acetylcholine receptor (nAChR) inhibitory activity of Adiphenine with other notable nAChR inhibitors. The information is presented to facilitate objective evaluation and is supported by experimental data and detailed methodologies.
Comparative Analysis of nAChR Inhibitors
This compound is a non-competitive antagonist of nAChRs, exhibiting inhibitory activity across multiple subtypes. To provide a clear quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for this compound and a selection of other nAChR inhibitors.
| Compound | Target nAChR Subtype(s) | IC50 | Ki | Mechanism of Action |
| This compound | α1, α3β4, α4β2, α4β4 | 1.9 µM, 1.8 µM, 3.7 µM, 6.3 µM[1][2][3] | - | Non-competitive antagonist; accelerates desensitization from the open state[4] |
| Proadifen | Adult mouse muscle AChR | 19 µM[4] | - | Non-competitive antagonist; acts on the resting state to induce a desensitized state[4] |
| Benzethonium chloride | α4β2, α7 | 49 nM, 122 nM[5][6] | - | Potent inhibitor; mixed competitive and non-competitive antagonism[6] |
| Varenicline | α4β2, α3β4, α7 | 2.3 µM (EC50), 55 µM (EC50), 18 µM (EC50)[1][5] | 0.14 nM (α4β2), - | Partial agonist at α4β2 and α3β4; full agonist at α7[1][5] |
| Mecamylamine | α3β4, α4β2, α3β2, α7 | 640 nM, 2.5 µM, 3.6 µM, 6.9 µM[2] | - | Non-selective, non-competitive antagonist[2][4] |
| Bupropion | α3β2, α4β2, α7 | More effective on α3β2 and α4β2 than α7[5] | - | Non-competitive antagonist[5] |
| d-Tubocurarine | Non-selective | - | 10 µM (Torpedo electroplax)[7] | Competitive antagonist[8][9] |
Experimental Protocols
The validation of nAChR inhibitory activity typically involves electrophysiological and cell-based functional assays. Below are detailed methodologies for two key experiments.
Patch-Clamp Electrophysiology for nAChR Inhibition
This method directly measures the ion flow through nAChR channels in response to an agonist, and the modulatory effect of an antagonist.
Objective: To determine the effect of a test compound (e.g., this compound) on agonist-induced nAChR currents.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., HEK293, Xenopus oocytes)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Internal solution (e.g., 140 mM KCl, 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES, pH 7.2)
-
nAChR agonist (e.g., Acetylcholine, Nicotine)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Cell Preparation: Culture cells expressing the target nAChR subtype to an appropriate density.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration:
-
Position the micropipette near a target cell and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply a known concentration of nAChR agonist to the cell using a rapid perfusion system to elicit an inward current.
-
Inhibitor Application: Pre-incubate the cell with the test inhibitor for a defined period before co-applying it with the agonist.
-
Data Acquisition: Record the peak and steady-state current responses in the absence and presence of the inhibitor.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced current by the test compound. Determine the IC50 value by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
Calcium Imaging Assay for nAChR Activity
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) following nAChR activation, which is a key downstream event.
Objective: To assess the ability of a test compound to block agonist-induced increases in intracellular calcium via nAChRs.
Materials:
-
Cells endogenously or recombinantly expressing the nAChR subtype of interest
-
96- or 384-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
nAChR agonist
-
Test inhibitor
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling
Procedure:
-
Cell Plating: Seed cells into microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add the test inhibitor at various concentrations to the wells and incubate for a predetermined time.
-
Signal Detection:
-
Place the microplate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the nAChR agonist into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the response to control wells (agonist only).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflows for validating nAChR inhibitory activity.
nAChR Signaling Pathway
Caption: Simplified nAChR signaling pathway upon activation and inhibition.
References
- 1. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Tubocurarine chloride | Additional Nicotinic Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
Comparative Analysis of Adiphenine and Atropine: A Focus on Anticholinergic Effects
A comprehensive guide for researchers and drug development professionals on the comparative anticholinergic profiles of Adiphenine and Atropine, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of the anticholinergic properties of this compound and Atropine. While both compounds exhibit anticholinergic effects, they differ significantly in their receptor specificity and potency. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two agents.
Introduction to Anticholinergic Agents
Anticholinergic agents are a class of drugs that competitively antagonize the action of the neurotransmitter acetylcholine (ACh) at cholinergic receptors.[1] Based on their receptor specificity, they can be broadly classified as antimuscarinic or antinicotinic.[1] Muscarinic receptors (M1-M5) are G-protein coupled receptors involved in a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretions.[2][3] Atropine is a classic example of a non-selective muscarinic antagonist.[2][3] Nicotinic receptors are ligand-gated ion channels found at the neuromuscular junction and in autonomic ganglia.[4] this compound has been shown to act as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[4]
Comparative Quantitative Analysis
The anticholinergic effects of this compound and Atropine have been quantified using various in vitro assays. The following table summarizes the available data on their binding affinities for muscarinic and nicotinic acetylcholine receptors.
| Compound | Receptor Target | Parameter | Value | Reference |
| This compound | Muscarinic Acetylcholine Receptors | Ki | 0.44 µM | |
| α3β4 Nicotinic Acetylcholine Receptor | IC50 | 1.8 µM | [4] | |
| α4β2 Nicotinic Acetylcholine Receptor | IC50 | 3.7 µM | [4] | |
| α4β4 Nicotinic Acetylcholine Receptor | IC50 | 6.3 µM | [4] | |
| α1 Nicotinic Acetylcholine Receptor | IC50 | 1.9 µM | [4] | |
| Atropine | M1 Muscarinic Receptor | Ki | 1.27 ± 0.36 nM | |
| M2 Muscarinic Receptor | Ki | 3.24 ± 1.16 nM | ||
| M3 Muscarinic Receptor | Ki | 2.21 ± 0.53 nM | ||
| M4 Muscarinic Receptor | Ki | 0.77 ± 0.43 nM | ||
| M5 Muscarinic Receptor | Ki | 2.84 ± 0.84 nM |
Key Observations:
-
Potency at Muscarinic Receptors: Atropine exhibits a significantly higher affinity for muscarinic receptors (in the nanomolar range) compared to this compound (in the sub-micromolar range). This indicates that Atropine is a much more potent muscarinic antagonist.
-
Receptor Selectivity: Atropine is a non-selective muscarinic antagonist, binding with high affinity to all five muscarinic receptor subtypes (M1-M5). In contrast, the available data for this compound does not specify its affinity for individual muscarinic subtypes, suggesting it may be less selective or that its subtype selectivity has not been fully characterized.
-
Nicotinic Receptor Activity: this compound is a potent inhibitor of various nicotinic acetylcholine receptor subtypes, a property not prominently associated with Atropine at therapeutic concentrations.
Signaling Pathways and Mechanism of Action
Muscarinic acetylcholine receptors are coupled to various intracellular signaling pathways. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Caption: Antagonism of Muscarinic Receptor Signaling by this compound and Atropine.
Both this compound and Atropine act as competitive antagonists at muscarinic receptors, preventing acetylcholine from binding and activating these signaling cascades. The more potent binding of Atropine means that a lower concentration is required to achieve the same level of receptor blockade compared to this compound.
Experimental Protocols
The quantitative data presented in this guide are typically derived from two key types of in vitro experiments: radioligand binding assays and isolated organ bath functional assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a drug for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells or tissues expressing the target muscarinic receptor subtypes are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a muscarinic antagonist) and varying concentrations of the unlabeled competitor drug (this compound or Atropine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Isolated Organ Bath Assay (Schild Analysis)
This functional assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue.
Protocol Outline:
-
Tissue Preparation: A smooth muscle tissue that contracts in response to muscarinic agonists (e.g., guinea pig ileum or trachea) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to determine the agonist's potency (EC50).
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound or Atropine) for a specific period.
-
Shifted Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response.
-
Schild Plot: The process is repeated with several concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated and used to construct a Schild plot. The pA2 value, a measure of the antagonist's potency, is determined from this plot.
Caption: Experimental Workflow for Comparing Anticholinergic Potency.
Conclusion
This comparative analysis highlights the distinct anticholinergic profiles of this compound and Atropine. Atropine is a potent, non-selective muscarinic antagonist, a characteristic that underpins its widespread clinical use but also contributes to its well-documented side effects. This compound, while also exhibiting muscarinic antagonism, is significantly less potent and its selectivity for muscarinic receptor subtypes remains to be fully elucidated. A key distinguishing feature of this compound is its pronounced inhibitory activity at nicotinic acetylcholine receptors.
For researchers and drug development professionals, the choice between these agents will depend on the specific research question or therapeutic goal. Atropine serves as a benchmark non-selective muscarinic antagonist, while this compound may be of interest in studies where dual antagonism of muscarinic and nicotinic receptors is relevant. Further research into the muscarinic receptor subtype selectivity of this compound would be valuable for a more complete understanding of its pharmacological profile.
References
- 1. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal and molecular structure of this compound hydrochloride, a muscarinic antagonist of acetylcholine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Cross-Validation of Adiphenine's Effects in Different Cell Lines: A Comparative Guide
This guide provides a comparative analysis of Adiphenine and other anticholinergic agents, focusing on their in vitro effects across various cell lines. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.
Introduction
This compound is recognized as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs) and an antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary mechanism of action involves blocking the effects of acetylcholine, a key neurotransmitter in the nervous system. This guide compares the in vitro effects of this compound with other established anticholinergic drugs: Atropine, Dicyclomine, Oxybutynin, and Tolterodine.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) and other effects of this compound and its alternatives on various cell lines. It is important to note that these data are compiled from different studies and do not represent head-to-head comparisons under identical experimental conditions. Therefore, direct comparisons of potency should be made with caution.
Table 1: Inhibitory Effects of this compound on Nicotinic Acetylcholine Receptors (nAChRs) in Various Cell Lines [1][2][]
| Cell Line | Receptor Subtype | IC50 (µM) |
| TE671/RD | α1 | 1.9 |
| SH-SY5Y | α3β4 | 1.8 |
| SH-EP1 | α4β2 | 3.7 |
| SH-EP1 | α4β4 | 6.3 |
| HEK 293 | ACh-induced currents | - |
| Cell-free assay | α1 nAChR | 1.9 |
| Cell-free assay | α3β4 nAChR | 1.8 |
| Cell-free assay | α4β2 nAChR | 3.7 |
| Cell-free assay | α4β4 nAChR | 6.3 |
| Generic | Nicotinic Receptor | 15 |
Note: The specific subunit composition of the receptor is denoted where known.
Table 2: Comparative Inhibitory Effects of this compound and Alternatives on Various Receptors and Cell Lines
| Compound | Target/Cell Line | Effect | IC50 / Kᵢ | Reference |
| This compound | Muscarinic Acetylcholine Receptors | Antagonist | Kᵢ = 0.44 µM | [2] |
| Atropine | Muscarinic Receptors (M1-M5) | Antagonist | IC50: 2.22-4.32 nM | [4] |
| Human mAChR M₄ | Antagonist | IC50 = 0.39 nM | [5] | |
| Chicken mAChR M₄ | Antagonist | IC50 = 0.71 nM | [5] | |
| HEK293 (hOCT1) | Inhibition of uptake | IC50 = 12.2 µM | [5] | |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~20 µM | [6] | |
| T47D (Breast Cancer) | Cytotoxicity | < 15 µM | [7] | |
| Normal Breast Cells | Cytotoxicity | > 60 µM | [6] | |
| KRJ-I (Carcinoid) | Stimulated 5-HT release | EC50 = 13 nM | [8] | |
| BON (Carcinoid) | Reversed ACh-activated 5-HT secretion | IC50 = 9.7 nM | [8] | |
| Dicyclomine | Muscarinic Receptors (M1, M2, M3) | Antagonist | - | |
| Oxybutynin | Rat Bladder Smooth Muscle Cells | Inhibition of proliferation | Dose-dependent | [9] |
| Tolterodine | Guinea Pig Bladder | Inhibition of carbachol-induced contractions | IC50 = 14 nM | [10][11] |
| Guinea Pig Ventricular Myocytes | Inhibition of L-type calcium channel | IC50 = 0.143 µM | [10] |
Experimental Protocols
Detailed experimental protocols from the cited studies are not fully available. However, this section provides generalized protocols for common assays used to assess the effects of these compounds.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability and proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Atropine) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Calcium Imaging Assay
This is a generalized protocol for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to compound treatment.
-
Cell Preparation: Seed cells on glass coverslips or in a 96-well imaging plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images or readings before the addition of any compounds.
-
Compound Addition: Add the test compound (e.g., an agonist like acetylcholine followed by an antagonist like this compound or Atropine) and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. Data can be expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways of nicotinic and muscarinic acetylcholine receptors and a typical experimental workflow for assessing anticholinergic drug effects.
Discussion and Conclusion
This compound demonstrates inhibitory activity at both nicotinic and muscarinic acetylcholine receptors. The available in vitro data, primarily from studies on neuronal and muscle-related cell lines, provide a foundation for understanding its pharmacological effects. However, a direct cross-validation of this compound's effects against other anticholinergic agents in a comprehensive panel of cell lines is currently lacking in the published literature.
The provided data tables highlight the need for standardized, head-to-head comparative studies to accurately assess the relative potency and selectivity of this compound. Future research should focus on evaluating this compound and its alternatives in the same cell lines and under identical experimental conditions to enable a more definitive comparison. Such studies would be invaluable for elucidating the nuanced differences in their mechanisms of action and for guiding the selection of appropriate compounds for specific research and therapeutic applications.
The signaling pathway diagrams illustrate the general mechanisms through which this compound and its alternatives exert their effects by blocking acetylcholine-mediated signaling. Further investigation into the specific downstream signaling cascades affected by these drugs in different cellular contexts will provide a more complete understanding of their cellular and physiological consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Atropine Is a Suppressor of Epithelial–Mesenchymal Transition (EMT) That Reduces Stemness in Drug-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxybutynin chloride inhibits proliferation and suppresses gene expression in bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Studies on Adiphenine's Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of Adiphenine, a historical antispasmodic agent, in the context of replicating and understanding past research. It offers a side-by-side comparison with other key anticholinergic drugs, detailed experimental protocols from foundational studies, and visual representations of relevant biological pathways and workflows. The information is intended to support researchers in designing new experiments, interpreting historical data, and furthering the development of novel therapeutics.
Executive Summary
This compound is an anticholinergic agent that exerts its effects by acting as an antagonist at both muscarinic and nicotinic acetylcholine receptors. Historical research has demonstrated its efficacy as a smooth muscle relaxant. This guide synthesizes available quantitative data to compare this compound's receptor binding affinity and functional potency with those of well-characterized antimuscarinic drugs such as atropine, dicyclomine, hyoscyamine, and scopolamine. Detailed methodologies from seminal papers are provided to facilitate the replication of these historical experiments.
Comparative Pharmacological Data
The following tables summarize the receptor binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and comparator compounds. This data is crucial for understanding the relative potency and selectivity of these agents.
Table 1: Muscarinic Receptor Binding Affinities (Ki) in nM
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |
| This compound | 440 | 440 | 440 | 440 | 440 | [1] |
| Atropine | 1.6 - 2.4 | 1.6 - 4.6 | 1.6 - 4.6 | - | - | [2] |
| Dicyclomine | 5.1 | 54.6 | - | - | - | [3] |
| Hyoscyamine | Non-selective antagonist | Non-selective antagonist | Non-selective antagonist | Non-selective antagonist | Non-selective antagonist | [4] |
| Scopolamine | ~1 | ~1 | ~1 | ~1 | ~1 | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Inhibition (IC50) in µM for this compound
| nAChR Subtype | IC50 (µM) | Reference |
| α3β4 | 1.8 | [1] |
| α4β2 | 3.7 | [1] |
| α4β4 | 6.3 | [1] |
Key Experimental Protocols
To aid in the replication of historical findings, detailed methodologies from pivotal studies on this compound and related compounds are outlined below.
Radioligand Binding Assay for Muscarinic Receptors (Witkin et al., 1987)
This protocol describes a method to determine the binding affinity of a compound for muscarinic receptors.
-
Tissue Preparation: N4TG1 neuroblastoma cells are used as the source of muscarinic receptors.
-
Radioligand: [3H]N-methylscopolamine is used as the radiolabeled ligand that binds to muscarinic receptors.
-
Assay Procedure:
-
Incubate the cell membranes with various concentrations of the unlabeled test compound (e.g., this compound) and a fixed concentration of [3H]N-methylscopolamine.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
Isolated Guinea Pig Ileum Assay for Antispasmodic Activity (Witkin et al., 1987)
This classic pharmacological preparation is used to assess the functional antagonism of smooth muscle contraction.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: Acetylcholine is added to the organ bath to induce contraction of the ileum.
-
Antagonist Application: The test compound (e.g., this compound) is added to the bath at various concentrations prior to the addition of acetylcholine.
-
Measurement: The magnitude of muscle contraction is measured using an isometric force transducer.
-
Data Analysis: The concentration of the antagonist that causes a specific reduction in the acetylcholine-induced contraction is determined. The KB value, which represents the equilibrium dissociation constant of the antagonist, can be calculated from the dose-response curves.[6]
Inhibition of Nicotinic Acetylcholine Receptor Function (Gentry and Lukas, 2001)
This protocol details a method to assess the functional inhibition of different nAChR subtypes.
-
Cell Lines: Human cell lines endogenously expressing specific nAChR subtypes (e.g., muscle-type α1-nAChR or autonomic α3β4-nAChR) or cells transfected to express specific subtypes (e.g., α4β2- or α4β4-nAChR) are used.
-
Functional Assay: A functional assay that measures ion flux through the nAChR channels, such as a radioactive rubidium (86Rb+) efflux assay, is employed.
-
Assay Procedure:
-
Cells are loaded with 86Rb+.
-
The cells are then exposed to a nAChR agonist (e.g., nicotine or acetylcholine) in the presence and absence of various concentrations of the test compound (e.g., this compound).
-
The amount of 86Rb+ released from the cells is measured, which is proportional to the activity of the nAChRs.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced 86Rb+ efflux (IC50) is calculated.[7]
Visualizing the Pharmacology of this compound
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's pharmacology.
Caption: Acetylcholine signaling at the neuromuscular junction and its inhibition by this compound.
Caption: Workflow for the isolated guinea pig ileum assay to determine antispasmodic activity.
Caption: Logical relationship between this compound, other anticholinergics, and their mechanism of action.
References
- 1. Comparison of in vitro actions with behavioral effects of antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic scopolamine treatment and brain cholinergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The guinea pig ileum lacks the direct, high-potency, M(2)-muscarinic, contractile mechanism characteristic of the mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local anesthetics noncompetitively inhibit function of four distinct nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Adiphenine's Local Anesthetic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the local anesthetic properties of Adiphenine, alongside the well-established local anesthetics, Lidocaine and Procaine. While comprehensive preclinical and clinical data for a direct quantitative comparison of this compound's local anesthetic efficacy is limited in publicly available literature, this guide summarizes the known mechanistic aspects and provides a framework for potential experimental evaluation.
Executive Summary
This compound, a compound with known anticholinergic and antispasmodic properties, has also been cited for its use as a local anesthetic. Its mechanism of action appears to differ from traditional local anesthetics like Lidocaine and Procaine, which primarily act by blocking voltage-gated sodium channels. This compound has been shown to be a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[1] This guide presents the available data for this compound and compares it with the established profiles of Lidocaine and Procaine.
Data Presentation
Due to the lack of publicly available, direct comparative studies on the local anesthetic potency and duration of this compound, a quantitative comparison table is provided below for Lidocaine and Procaine, based on available literature. No equivalent data for this compound could be sourced.
| Parameter | Lidocaine | Procaine | This compound |
| Potency (ED50) | ~0.37% (epidural, human)[2] | 12.0 mg (spinal, human)[3] | Data Not Available |
| Onset of Action | Rapid (several minutes)[4] | Slow | Data Not Available |
| Duration of Action | 30 minutes to 3 hours[4] | Short | Data Not Available |
| Mechanism of Action | Voltage-gated sodium channel blocker | Voltage-gated sodium channel blocker | Non-competitive inhibitor of nicotinic acetylcholine receptors[1] |
| Common Side Effects | Drowsiness, dizziness, confusion, hypotension, bradycardia | Allergic reactions (due to PABA metabolite), CNS stimulation followed by depression | Data on local anesthetic side effects not available |
Mechanism of Action
Lidocaine and Procaine: These agents primarily exert their local anesthetic effect by blocking voltage-gated sodium channels within the nerve cell membrane. This action prevents the influx of sodium ions necessary for the generation and propagation of an action potential, thereby blocking nerve conduction and the sensation of pain.
This compound: The available research points to a different primary mechanism for this compound. It acts as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[1] One study demonstrated that this compound increases the decay rate of macroscopic currents in nAChRs with an IC50 of 15 µmol·L−1.[1] While inhibition of nAChRs can modulate neuronal excitability, the direct contribution of this mechanism to its local anesthetic effect in a clinical or preclinical setting requires further investigation. It is possible that at higher concentrations, this compound may also interact with other targets, including sodium channels, but this has not been clearly elucidated in the available literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for traditional local anesthetics and a typical experimental workflow for evaluating the efficacy of a novel local anesthetic agent.
Figure 1: Signaling pathway of traditional local anesthetics.
Figure 2: General experimental workflow for local anesthetic evaluation.
Experimental Protocols
Detailed experimental protocols for specifically evaluating this compound's local anesthetic properties are not available in the reviewed literature. However, standard preclinical models can be adapted for this purpose.
Rat Sciatic Nerve Block Model
-
Objective: To determine the potency (ED50) and duration of motor and sensory blockade of this compound.
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rat with a suitable general anesthetic.
-
Isolate the sciatic nerve in the thigh region.
-
Administer a perineural injection of a defined volume of this compound at varying concentrations. Control groups would receive vehicle, Lidocaine, and Procaine.
-
Assess motor function at regular intervals using a scoring system (e.g., 0 = normal function, 3 = complete paralysis).
-
Assess sensory blockade using a thermal (hot plate or radiant heat) or mechanical (von Frey filaments) stimulus and measuring the withdrawal latency.
-
-
Data Analysis: The ED50 for motor and sensory block can be calculated using up-and-down methods or probit analysis. The duration of action is determined as the time taken for the motor and sensory functions to return to baseline.
Guinea Pig Intradermal Infiltration Model
-
Objective: To evaluate the potency and duration of cutaneous analgesia.
-
Animals: Adult guinea pigs.
-
Procedure:
-
Shave the dorsal skin of the guinea pig.
-
Administer intradermal injections of this compound at various concentrations, creating wheals. Control groups would receive vehicle, Lidocaine, and Procaine.
-
At set time points, assess the anesthetic effect by applying a mechanical stimulus (e.g., pinprick) to the center and periphery of the wheal and observing the presence or absence of a skin twitch (panniculus carnosus reflex).
-
-
Data Analysis: The percentage of animals showing a positive anesthetic response at each concentration is used to calculate the ED50. The duration is the time until the reflex returns.
Conclusion
While this compound has been identified as a compound with potential local anesthetic properties, its mechanism of action via nicotinic acetylcholine receptor inhibition distinguishes it from traditional sodium channel blockers like Lidocaine and Procaine. The current body of scientific literature lacks the necessary quantitative data from preclinical and clinical studies to perform a direct, evidence-based comparison of its potency, onset, and duration of action against these established agents. The experimental protocols outlined above provide a standard framework for conducting such a comparative study, which would be essential to fully characterize the local anesthetic profile of this compound and determine its potential clinical utility. Further research is warranted to fill this knowledge gap.
References
- 1. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local anesthetics in oral and maxillofacial medicine: pharmacology, adverse effects, drug interactions and clinical manifestations - Janev - Journal of Oral and Maxillofacial Anesthesia [joma.amegroups.org]
- 3. Comparison of the efficacy and safety of 2% lidocaine HCl with different epinephrine concentration for local anesthesia in participants undergoing surgical extraction of impacted mandibular third molars: A multicenter, randomized, double-blind, crossover, phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The local anaesthetics proadifen and this compound inhibit nicotinic receptors by different molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Adiphenine for nAChR Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Adiphenine's specificity for nicotinic acetylcholine receptor (nAChR) subtypes. It offers a comparative assessment with other nAChR ligands, supported by experimental data and detailed methodologies to facilitate further research and drug development.
This compound, a compound historically used as an antispasmodic, has garnered scientific interest for its activity as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[1][2] Understanding its subtype specificity is crucial for evaluating its therapeutic potential and for its use as a pharmacological tool in neuroscience research. This guide synthesizes available data on this compound's interaction with various nAChR subtypes and contrasts its profile with that of other well-characterized nAChR modulators.
Comparative Analysis of nAChR Ligand Specificity
This compound exhibits a distinct profile as a non-competitive inhibitor of nAChRs. Its inhibitory concentrations (IC50) across different subtypes reveal a degree of selectivity. The following table summarizes the IC50 values for this compound and provides a comparison with other notable nAChR ligands, including its structural analog Proadifen and the antidepressant Bupropion, which also interacts with nAChRs.
| Ligand | α1 | α3β4 | α4β2 | α4β4 | α7 | Mechanism of Action | Reference |
| This compound | 1.9 µM | 1.8 µM | 3.7 µM | 6.3 µM | - | Non-competitive inhibitor; accelerates desensitization from the open state | [2][3] |
| Proadifen | IC50 = 19 µM (muscle) | - | - | - | - | Non-competitive inhibitor; induces a desensitized state from the resting state | [3][4] |
| Bupropion | - | Blocks (more potent) | Blocks (less potent than α3β4) | - | Blocks (least potent) | Non-competitive antagonist | [1][5] |
Note: A lower IC50/Ki value indicates a higher binding affinity or inhibitory potency. Data for all ligands across all subtypes are not consistently available in the literature.
Experimental Protocols
To aid in the replication and extension of these findings, detailed protocols for key experimental assays are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other ligands for various nAChR subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293, SH-EP1).[6]
-
Radioligand specific for the nAChR subtype (e.g., [3H]Epibatidine for α4β2, [3H]Cytisine for α4β2, [3H]Methyllycaconitine for α7).[7]
-
Test compounds (this compound, etc.).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[8]
-
Assay Setup: In a 96-well plate, add cell membranes (typically 50-100 µg protein), a fixed concentration of radioligand (at or near its Kd), and varying concentrations of the test compound.[8]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[8]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes and to characterize the functional effects of test compounds.
Objective: To determine if this compound and other compounds act as agonists, antagonists, or modulators of nAChR function and to quantify their potency (EC50 or IC50).
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Two microelectrodes filled with 3 M KCl.
-
Voltage clamp amplifier and data acquisition system.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[10]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.[11]
-
Compound Application: Apply an agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current. To test for antagonist activity, pre-apply the test compound for a set period (e.g., 2-5 minutes) before co-applying it with the agonist.[11]
-
Data Acquisition: Record the changes in membrane current in response to the application of agonists and test compounds.
-
Data Analysis: Measure the peak amplitude of the inward current. For antagonists, generate concentration-response curves by plotting the percentage of inhibition of the agonist-induced current against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for assessing nAChR ligand specificity.
Caption: Proposed mechanism of this compound action on nAChRs.
Conclusion
The available data indicate that this compound is a non-competitive inhibitor of several nAChR subtypes with micromolar potency. Its mechanism of action, which involves accelerating the desensitization of the open channel, distinguishes it from its analog, Proadifen. While not a highly potent or selective ligand when compared to some other pharmacological tools, its unique mechanism may offer a valuable probe for studying the conformational states of nAChRs. Further research is warranted to fully elucidate its specificity across a broader range of nAChR subtypes and to explore its potential therapeutic applications. The provided experimental protocols and comparative data serve as a foundation for such future investigations.
References
- 1. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The local anaesthetics proadifen and this compound inhibit nicotinic receptors by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The local anaesthetics proadifen and this compound inhibit nicotinic receptors by different molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Adiphenine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adiphenine's mechanism of action with alternative antispasmodic agents. The information is supported by experimental data from independent studies to facilitate informed decisions in research and drug development.
Overview of this compound's Mechanism of Action
This compound is an antispasmodic agent with a dual mechanism of action. It exhibits both anticholinergic (antimuscarinic) and direct musculotropic properties. Its primary therapeutic effect in relieving smooth muscle spasms is attributed to these two synergistic actions.
-
Anticholinergic (Antimuscarinic) Action: this compound acts as an antagonist at muscarinic acetylcholine receptors, competitively inhibiting the action of acetylcholine. This neurotransmitter plays a crucial role in mediating smooth muscle contraction in the gastrointestinal tract and other organs. By blocking muscarinic receptors, this compound reduces the strength and frequency of smooth muscle contractions.
-
Musculotropic (Papaverine-like) Action: In addition to its receptor-mediated effects, this compound is understood to have a direct relaxant effect on smooth muscle cells, independent of nerve stimulation. This action is similar to that of papaverine and is thought to involve the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.
Comparative Analysis of Antispasmodic Agents
This section compares the anticholinergic and musculotropic properties of this compound with other commonly used antispasmodic drugs. The data is presented to highlight differences in potency and mechanism.
Anticholinergic Potency
The anticholinergic activity of antispasmodic drugs is often quantified by their affinity for muscarinic receptors, expressed as a pA2 or Ki value. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of competitive antagonist potency. The Ki value represents the inhibition constant.
Table 1: Comparison of Anticholinergic Potency of this compound and Alternatives
| Drug | pA2 Value (Guinea Pig Ileum) | Ki Value (Muscarinic Receptors) | Antagonism Type at Ileal Muscarinic Receptors |
| This compound | Not available | 0.44 µM[1] | Non-competitive[2][3] |
| Atropine | 9.93 ± 0.04[4] | Not specified | Competitive[4] |
| Dicyclomine | 9.39 ± 0.12[4] | Not specified | Non-competitive[4] |
| Hyoscyamine | 9.46 ± 0.05[4] | Not specified | Competitive[4] |
Note: A higher pA2 value indicates greater antagonist potency. A lower Ki value indicates higher binding affinity.
Musculotropic Potency
The direct smooth muscle relaxant (musculotropic) effect can be assessed by a drug's ability to inhibit contractions induced by non-receptor-mediated spasmogens like barium chloride (BaCl₂). This effect is often compared to papaverine, a classic musculotropic antispasmodic.
Table 2: Comparison of Musculotropic Properties
| Drug | Mechanism of Musculotropic Action | IC50 Value (vs. Barium Chloride induced contraction) |
| This compound | Believed to be similar to papaverine (Phosphodiesterase inhibition) | Data not available |
| Papaverine | Phosphodiesterase (PDE) inhibition, leading to increased cAMP and cGMP[3][5] | 0.10 mM (Rat Smooth Muscle Cells, 1 min)[5] |
| Dicyclomine | Direct effect on smooth muscle, antagonizes bradykinin- and histamine-induced spasms | Data not available |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of antispasmodic drugs.
Schild Analysis for pA2 Determination of Competitive Antagonists
Objective: To determine the pA2 value of a competitive antagonist at a specific receptor.
Methodology:
-
Tissue Preparation: An isolated tissue preparation containing the receptor of interest (e.g., guinea pig ileum for muscarinic receptors) is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Agonist Concentration-Response Curve (CRC): A cumulative concentration-response curve for a suitable agonist (e.g., acetylcholine) is constructed to determine the EC50 value (the concentration of agonist that produces 50% of the maximum response).
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antagonist for a predetermined equilibration period.
-
Shifted Agonist CRC: A second cumulative CRC for the agonist is constructed in the presence of the antagonist.
-
Dose Ratio Calculation: The dose ratio (r) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot Construction: Steps 3-5 are repeated with at least three different concentrations of the antagonist. A Schild plot is then constructed by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of -1. The pA2 value is the intercept of the regression line with the x-axis.
Inhibition of Barium Chloride-Induced Smooth Muscle Contraction
Objective: To assess the direct musculotropic (non-receptor-mediated) relaxant effect of a drug.
Methodology:
-
Tissue Preparation: An isolated smooth muscle preparation (e.g., guinea pig ileum or rat uterus) is mounted in an organ bath as described in the Schild analysis protocol.
-
Induction of Contraction: Barium chloride (BaCl₂) is added to the organ bath in a cumulative manner to induce a sustained, tonic contraction. Barium ions directly cause smooth muscle contraction by entering the cells through voltage-gated calcium channels and potentially by releasing intracellular calcium.
-
Drug Administration: Once a stable contraction is achieved, the test drug (e.g., this compound, papaverine) is added to the bath in a cumulative manner.
-
Measurement of Relaxation: The relaxation of the smooth muscle is measured as a percentage of the maximal contraction induced by BaCl₂.
-
IC50 Determination: The concentration of the drug that produces 50% of the maximal relaxation (IC50) is determined from the concentration-response curve. This value provides a quantitative measure of the drug's musculotropic potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound and the experimental workflow for its characterization.
References
- 1. youtube.com [youtube.com]
- 2. Effects of papaverine on smooth muscle cell morphology and vein graft preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Adiphenine
For Immediate Release
To ensure the safety of laboratory personnel and the protection of our environment, this document provides essential, immediate safety and logistical information for the proper disposal of Adiphenine. The following procedural guidance is intended for researchers, scientists, and drug development professionals, offering a clear, step-by-step approach to the handling and disposal of this compound. By adhering to these protocols, laboratories can maintain a safe working environment and comply with regulatory standards.
This compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Therefore, strict adherence to safety protocols during handling and disposal is paramount. This guide outlines both the standard procedure for off-site disposal by a licensed waste management service and an experimental protocol for on-site chemical degradation through hydrolysis.
I. Standard Operating Procedure for this compound Disposal
The universally recommended and safest method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company.[2][5] This ensures compliance with all federal, state, and local regulations.
Key Steps for Off-Site Disposal:
-
Segregation and Labeling:
-
Store waste this compound in its original container or a clearly labeled, compatible, and sealed container.
-
The label should include the chemical name ("this compound" or "this compound Hydrochloride"), the relevant hazard symbols (e.g., harmful), and the date of accumulation.
-
-
Personal Protective Equipment (PPE):
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arrangement for Pickup:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and transportation of the this compound waste.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of its disposal.
-
II. Experimental Protocol for On-Site Chemical Degradation: Hydrolysis
For laboratories equipped to perform chemical neutralization, hydrolysis presents a viable method for the degradation of this compound. This compound is an ester of diphenylacetic acid and 2-(diethylamino)ethanol. Through hydrolysis, it can be broken down into these two less complex organic molecules. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
A. Alkaline Hydrolysis
Alkaline hydrolysis, or saponification, is an effective method for the irreversible degradation of esters.[6]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)
-
Suitable solvent in which this compound is soluble (e.g., ethanol or methanol)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
pH meter or pH paper
-
Appropriate work-up reagents (e.g., hydrochloric acid for neutralization)
-
Personal Protective Equipment (PPE)
Procedure:
-
In a fume hood, dissolve the this compound waste in a suitable alcohol solvent in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution to the flask.
-
Attach a reflux condenser and heat the mixture under reflux for a specified period (e.g., 2-4 hours).
-
Allow the mixture to cool to room temperature.
-
Monitor the reaction completion by a suitable analytical method, such as Thin Layer Chromatography (TLC), by observing the disappearance of the this compound spot.
-
Once the reaction is complete, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a neutral pH.
-
The resulting solution, containing diphenylacetic acid, 2-(diethylamino)ethanol, and salts, should be disposed of as aqueous waste in accordance with local regulations.
B. Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction. To drive the reaction to completion, a large excess of water is typically used.[6]
Materials:
-
This compound waste
-
Dilute strong acid (e.g., 1 M hydrochloric acid or sulfuric acid)
-
Reflux apparatus
-
Heating mantle
-
pH meter or pH paper
-
Appropriate work-up reagents (e.g., sodium bicarbonate for neutralization)
-
Personal Protective Equipment (PPE)
Procedure:
-
In a fume hood, place the this compound waste in a round-bottom flask.
-
Add a large excess of dilute strong acid.
-
Attach a reflux condenser and heat the mixture under reflux for a specified period (e.g., 2-4 hours).
-
Allow the mixture to cool to room temperature.
-
Monitor the reaction for the disappearance of this compound using a suitable analytical method (e.g., TLC).
-
After the reaction is complete, carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a neutral pH.
-
Dispose of the resulting aqueous solution in accordance with local regulations.
III. Data Presentation for Degradation Experiments
For laboratories choosing to perform on-site degradation, meticulous record-keeping is essential. The following table structure is provided for the systematic collection of quantitative data from hydrolysis experiments.
| Parameter | Alkaline Hydrolysis | Acid-Catalyzed Hydrolysis |
| Starting Amount of this compound (g) | ||
| Concentration of Base/Acid (M) | ||
| Reaction Time (hours) | ||
| Reaction Temperature (°C) | ||
| Final pH | ||
| Percent Degradation (%) * |
*Percent degradation should be determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), by comparing the initial and final concentrations of this compound.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
By implementing these procedures, laboratories can effectively manage this compound waste, ensuring a safe environment for all personnel and maintaining compliance with environmental regulations.
References
- 1. Buy this compound hydrochloride | 50-42-0 | >98% [smolecule.com]
- 2. This compound Hydrochloride | C20H26ClNO2 | CID 5763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
